Cbp-501
Description
CBP-501 is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
inhibits G2 checkpoint
Properties
CAS No. |
565434-85-7 |
|---|---|
Molecular Formula |
C86H122F5N29O17 |
Molecular Weight |
1929.1 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C86H122F5N29O17/c87-64-49(65(88)67(90)68(91)66(64)89)39-60(118-80(135)62(42-122)120-77(132)59(38-47-40-109-51-19-8-7-18-48(47)51)117-79(134)61(41-121)119-70(125)50(92)36-44-25-27-46(28-26-44)69(124)45-16-5-2-6-17-45)78(133)116-58(37-43-14-3-1-4-15-43)76(131)113-54(22-11-33-106-84(98)99)72(127)110-52(20-9-31-104-82(94)95)71(126)111-53(21-10-32-105-83(96)97)73(128)114-56(29-30-63(93)123)75(130)112-55(23-12-34-107-85(100)101)74(129)115-57(81(136)137)24-13-35-108-86(102)103/h2,5-8,16-19,25-28,40,43,50,52-62,109,121-122H,1,3-4,9-15,20-24,29-39,41-42,92H2,(H2,93,123)(H,110,127)(H,111,126)(H,112,130)(H,113,131)(H,114,128)(H,115,129)(H,116,133)(H,117,134)(H,118,135)(H,119,125)(H,120,132)(H,136,137)(H4,94,95,104)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m1/s1 |
InChI Key |
DEZJGRPRBZSAKI-KMGSDFBDSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H](CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CO)NC(=O)[C@@H](CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)C(=O)C6=CC=CC=C6)N |
Appearance |
Solid powder |
Other CAS No. |
565434-85-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XSWSXXRRRQRR |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBP501. Amino acid sequence: DArginine 4benzoylDphenylalanylDserylDtryptophylDseryl23456pentafluoroDphenylalanyl3cyclohexylDalanylDarginylDarginylDarginylDglutaminylDarginyl |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Attack of CBP-501 on Serine/Threonine Kinases: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of CBP-501, a novel peptide therapeutic, and its inhibitory action on key serine/threonine kinases involved in cell cycle regulation and its secondary mechanism involving calmodulin. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of emerging cancer therapies.
This compound is a G2 checkpoint abrogator that enhances the efficacy of DNA-damaging chemotherapeutic agents.[1][2][3] Its primary mechanism of action is the inhibition of serine/threonine kinases that phosphorylate and inactivate the Cell Division Cycle 25C (Cdc25C) phosphatase, a critical regulator of entry into mitosis.[3] Additionally, this compound exhibits a secondary mechanism through its interaction with calmodulin, which contributes to its synergistic effects with platinum-based cancer drugs.[4]
Quantitative Inhibition Data
This compound has been shown to inhibit multiple serine/threonine kinases responsible for the phosphorylation of Cdc25C at the Serine 216 residue.[3] Furthermore, it exhibits high-affinity binding to Calmodulin (CaM).[4] The available quantitative data for these interactions are summarized below.
| Target Kinase/Protein | Inhibition/Binding Constant | Assay Type |
| Serine/Threonine Kinases | ||
| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |
| C-TAK1 | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |
| Checkpoint Kinase 1 (CHK1) | IC50 values have been determined[3] | In vitro phosphorylation inhibition analysis[3] |
| Checkpoint Kinase 2 (CHK2) | Mentioned as a target[2][4] | Not specified |
| Calmodulin Binding | ||
| Calmodulin (CaM) | Kd = 4.62 x 10-8 mol/L[4] | Surface Plasmon Resonance[4] |
| 14-3-3 | ~10-fold weaker binding than CaM[4] | Surface Plasmon Resonance[4] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism focuses on the G2/M checkpoint, a critical control point in the cell cycle that prevents cells with damaged DNA from entering mitosis. In response to DNA damage, kinases such as CHK1, C-TAK1, and MAPKAP-K2 phosphorylate Cdc25C on Serine 216. This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration and inactivation of Cdc25C. Inactivated Cdc25C cannot dephosphorylate and activate the Cyclin B/CDK1 complex, resulting in G2 arrest. This compound inhibits these upstream kinases, preventing Cdc25C inactivation and thereby abrogating the G2 checkpoint, forcing cancer cells with damaged DNA into mitosis and subsequent cell death.
Figure 1. G2/M Checkpoint Signaling and this compound Inhibition.
A secondary mechanism of this compound involves its binding to calmodulin (CaM). This interaction is thought to increase the intracellular concentration of platinum-based drugs, thereby enhancing their cytotoxic effects.[4]
Experimental Protocols
Detailed proprietary experimental protocols for this compound are not publicly available. However, based on the published research, the following are representative methodologies for the key assays used to characterize the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (for CHK1, C-TAK1, MAPKAP-K2)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against its target serine/threonine kinases.
References
The Role of CBP-501 in Eliciting Immunogenic Cell Death: A Technical Guide for Researchers
Abstract
CBP-501 is a novel calmodulin-modulating peptide that has demonstrated significant potential in oncology, not only as a G2 checkpoint abrogator and an enhancer of platinum-based chemotherapy but also as a potent inducer of immunogenic cell death (ICD).[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which this compound, particularly in combination with platinum agents like cisplatin, instigates an anti-tumor immune response. It is intended for researchers, scientists, and drug development professionals engaged in the fields of immuno-oncology and cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies for assessing ICD, and presents signaling pathways and experimental workflows through Graphviz diagrams.
Introduction to this compound and Immunogenic Cell Death
This compound is a synthetic peptide that exhibits a multi-modal anti-tumor mechanism of action.[2] Initially recognized for its ability to inhibit the G2 checkpoint and increase the intracellular concentration of platinum drugs in tumor cells, recent research has highlighted its capacity to induce immunogenic cell death.[1][4]
Immunogenic cell death is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs).[5][6] These molecules act as adjuvants, stimulating an adaptive immune response against the antigens of the dying tumor cells.[6] This process can effectively turn a "cold" tumor, which is non-responsive to immunotherapy, into a "hot" tumor with active immune cell infiltration.[5][6] The three cardinal hallmarks of ICD are the surface exposure of calreticulin (CRT), the release of high-mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP).[1][3]
Mechanism of Action: this compound as an ICD Inducer
When used in combination with platinum agents such as cisplatin, this compound significantly enhances the induction of ICD markers.[1][3] The proposed mechanism involves the potentiation of cellular stress, leading to the characteristic DAMP release.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
The combination of this compound and cisplatin initiates a cascade of events culminating in immunogenic cell death. This process begins with increased intracellular platinum accumulation and DNA damage, leading to endoplasmic reticulum (ER) stress. This stress response is a critical trigger for the exposure of "eat-me" signals and the release of danger signals that alert the immune system.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in inducing an anti-tumor immune response has been quantified in both preclinical models and clinical trials.
Preclinical In Vivo Data: Syngeneic Mouse Model
In a CT26WT tumor-bearing BALB/c mouse model, the combination of this compound and cisplatin demonstrated a significant anti-tumor effect.
| Treatment Group | Mean Tumor Volume (mm³) | % CD8+ T Cells in Tumor | Reference |
| Vehicle | ~1500 | Not Reported | [1] |
| Cisplatin (CDDP) | ~1000 | Slightly Increased (P=0.1) | [1] |
| CDDP + this compound | ~250 (P=0.0008 vs CDDP) | Significantly Increased (P=0.004) | [1] |
| CDDP + this compound + anti-CD8 Ab | Significantly reduced anti-tumor effect (P=0.02) | Not Applicable | [1] |
Clinical Trial Data
This randomized phase 2 study evaluated different combinations of this compound, cisplatin, and nivolumab in patients with advanced pancreatic adenocarcinoma.[4]
| Arm | Treatment | 3-Month Progression-Free Survival (3MPFS) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| 1 | This compound (25 mg/m²) + Cisplatin + Nivolumab | 44.4% | 22.2% | 2.4 | 6.3 |
| 2 | This compound (16 mg/m²) + Cisplatin + Nivolumab | 44.4% | 0% | 2.1 | 5.3 |
| 3 | This compound (25 mg/m²) + Cisplatin | 11.1% | 0% | 1.5 | 3.7 |
| 4 | Cisplatin + Nivolumab | 33.3% | 0% | 1.5 | 4.9 |
This dose-escalation and expansion cohort study assessed the safety and efficacy of this compound in combination with cisplatin and nivolumab.[7][8]
Dose-Escalation Cohort (n=17 evaluable)
| Efficacy Endpoint | Result |
| Unconfirmed Partial Response | 18% (3/17) |
| > 3 months Stable Disease | 41% (7/17) |
| > 8 months Overall Survival | 53% (9/17) |
Expansion Cohort - Pancreatic Cancer (n=8 evaluable)
| Efficacy Endpoint | Result |
| > 4 months Stable Disease | 50% (4/8) |
| Median Progression-Free Survival | 4.2 months |
| Median Overall Survival | 5.9 months |
Experimental Protocols
The assessment of ICD relies on a set of standardized in vitro and in vivo assays.
In Vitro Detection of ICD Hallmarks
This protocol details the detection of surface-exposed CRT on tumor cells following treatment.
Detailed Methodology:
-
Cell Treatment: Plate tumor cells and treat with the desired concentrations of this compound, cisplatin, or the combination for the specified duration. Include appropriate vehicle controls.
-
Cell Collection and Fixation: Collect the cells and wash them three times with cold PBS containing 2% FBS. Fix the cells with PBS containing 0.25% paraformaldehyde for 5 minutes.[1]
-
Antibody Staining: After washing, incubate the cells with a primary antibody against calreticulin on ice for 30 minutes. Following another series of washes, stain the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 30 minutes on ice in the dark.[1]
-
Flow Cytometry Analysis: Wash the cells and resuspend them in PBS for analysis on a flow cytometer. The increase in fluorescence intensity in the treated cells compared to controls indicates surface CRT exposure.
This protocol describes the quantification of HMGB1 released into the cell culture supernatant.
Detailed Methodology:
-
Sample Collection: After treating the cells as described above, collect the culture supernatant at various time points.
-
ELISA Procedure: Use a commercial HMGB1 ELISA kit. Briefly, add 100µL of standards and samples to the wells of the pre-coated plate and incubate for 1 hour at 37°C.[5]
-
Detection: Aspirate the wells and add 100µL of Detection Reagent A, incubating for 1 hour at 37°C. After washing, add 100µL of Detection Reagent B and incubate for 30 minutes at 37°C.[5]
-
Substrate Reaction and Measurement: Following another wash step, add 90µL of TMB Substrate Solution and incubate for 10-20 minutes at 37°C. Stop the reaction with 50µL of Stop Solution and immediately read the absorbance at 450nm.[5] The concentration of HMGB1 is determined by comparison to a standard curve.
This protocol outlines the measurement of ATP released from dying cells using a luciferase-based assay.
Detailed Methodology:
-
Cell Culture: Culture cells in a white opaque 96-well plate.
-
Sample Preparation: At the time of the assay, remove the culture medium. For intracellular ATP measurement, lyse the cells with a suitable reagent. For secreted ATP, the supernatant can be used.
-
Luminescence Reaction: Prepare a reaction mixture containing luciferase and D-luciferin according to the kit manufacturer's instructions. Add this mixture to each well.
-
Measurement: Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration. A standard curve should be generated using known concentrations of ATP.
In Vivo Gold Standard: The Vaccination Assay
The vaccination assay is the definitive method to confirm the immunogenicity of cell death.
Detailed Methodology:
-
Vaccine Preparation: Treat murine cancer cells in vitro with the ICD-inducing agent (e.g., this compound and cisplatin).[9]
-
Vaccination: Inject the treated, dying cells subcutaneously into one flank of immunocompetent syngeneic mice.[9]
-
Challenge: One week later, challenge the mice by injecting live, untreated tumor cells of the same type into the contralateral flank.[9]
-
Monitoring and Evaluation: Monitor the mice for tumor growth at the challenge site. A failure of tumors to grow, or significantly delayed growth, in the vaccinated group compared to control groups (injected with vehicle-treated cells or a non-ICD inducer) indicates a protective anti-tumor immune response.[1][9]
Conclusion
This compound, in combination with platinum-based chemotherapy, is a promising strategy for inducing immunogenic cell death. This approach not only enhances the direct cytotoxic effects of chemotherapy but also stimulates a robust anti-tumor immune response, as evidenced by preclinical and clinical data. The methodologies detailed in this guide provide a framework for the continued investigation of this compound and other potential ICD inducers, with the ultimate goal of developing more effective cancer immunotherapies. The ability of this compound to modulate the tumor microenvironment and increase the efficacy of immune checkpoint inhibitors further underscores its potential as a cornerstone of future combination cancer therapies.[1][2]
References
- 1. Detection of Immunogenic Cell Death in Tumor Vaccination Mouse Model [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human HMGB1 ELISA Kit [ABIN6574155] - Plasma, Serum [antibodies-online.com]
- 6. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Anti-Tumor Effects of Cbp-501
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Cbp-501, a novel anti-tumor agent. The document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate these findings. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's anti-cancer properties.
Core Mechanisms of Action
This compound is a synthetic peptide that functions as a G2 checkpoint inhibitor.[1] Its anti-tumor effects are attributed to a multi-faceted mechanism of action that includes direct cell cycle intervention, enhancement of platinum-based chemotherapy, and modulation of the tumor immune microenvironment.
Initially, this compound was identified as a G2 checkpoint-directed agent that binds to 14-3-3 proteins, thereby inhibiting the activity of several serine/threonine kinases such as Chk1, Chk2, MAPKAP-K2, and C-Tak1.[2] However, a more critical aspect of its mechanism is its high-affinity binding to Calmodulin (CaM).[2] This interaction, which is reversible by calcium (Ca2+), is central to its ability to sensitize cancer cells to specific chemotherapeutic agents.[2]
By inhibiting CaM, this compound enhances the intracellular accumulation of platinum agents like cisplatin.[2][3] This leads to increased platinum-DNA adduct formation, resulting in enhanced tumor cell accumulation at the G2-M phase and subsequent cell death.[2]
Furthermore, preclinical studies have demonstrated that this compound potentiates cisplatin-induced immunogenic cell death (ICD).[4] This process is characterized by the induction of phospho-eIF2-alpha, exposure of calreticulin on the cell surface, and the release of High Mobility Group Box 1 (HMGB1).[4] These damage-associated molecular patterns (DAMPs) promote an anti-tumor immune response, evidenced by an increased infiltration of CD8+ T cells into the tumor microenvironment.[5] this compound has also been shown to inhibit the EGF-induced PI3K/Akt pathway by disrupting the CaM/KRas interaction and to suppress the production of immunosuppressive cytokines by macrophages.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early-phase clinical studies of this compound.
Table 1: In Vivo Tumor Growth Inhibition in a CT26 Syngeneic Mouse Model [4]
| Treatment Group | Tumor Growth Reduction vs. Vehicle |
| Cisplatin (CDDP) | 52.7% |
| This compound + CDDP | 63.1% (additional reduction) |
| Anti-mPD-1 Antibody | 25.2% |
| Anti-mPD-1 + CDDP | 69.3% |
| Anti-mPD-1 + CDDP + this compound | 78.7% |
Table 2: Binding Affinities of this compound [2]
| Binding Partner | Dissociation Constant (Kd) |
| Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L |
| 14-3-3 | ~10-fold weaker than CaM |
Table 3: Dosing Regimens from Clinical Trials
| Study Phase | Cancer Type | Dosing Details | Reference |
| Phase I | Advanced Solid Tumors | Monotherapy: this compound from 0.9 mg/m² (D1, D8, D15, q4w) | [7][8] |
| Combination: this compound from 3.6 mg/m², Cisplatin 50 mg/m² (D1, q3w) | [7][8] | ||
| MTD: this compound 25 mg/m², Cisplatin 75 mg/m² | [7] | ||
| Phase I/II | Malignant Pleural Mesothelioma | Level 1: this compound 16 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m² | [9] |
| Level 2: this compound 25 mg/m², Pemetrexed 500 mg/m², Cisplatin 75 mg/m² | [9] | ||
| Phase II | Advanced Pancreatic Adenocarcinoma | This compound 16 or 25 mg/m², Cisplatin 60 mg/m², Nivolumab 240 mg (q3w) | [10] |
Detailed Experimental Protocols
This section provides the methodologies for key experiments conducted in the preclinical evaluation of this compound.
In Vitro Immunogenic Cell Death (ICD) Assay[4]
-
Cell Line: CT26WT (a this compound sensitive murine colon carcinoma cell line).
-
Treatment: Cells were treated with clinically achievable concentrations of Cisplatin (CDDP) (10 or 20 µM) and this compound (0.5 µM) for 0.75 hours.
-
Post-Treatment Incubation: Following treatment, the drug-containing medium was replaced with fresh, drug-free medium, and cells were incubated for 24, 48, or 72 hours.
-
Endpoint Analysis:
-
Phospho-eIF2-alpha Induction: Assessed by Immunoblot (IB) analysis.
-
Cell Surface Calreticulin Exposure: Measured by Fluorescent-Activated Cell Sorting (FACS).
-
Extracellular HMGB1 Release: Quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Murine Tumor Model[4]
-
Animal Model: Immuno-competent BALB/c mice.
-
Tumor Implantation: Mice were subcutaneously inoculated with CT26WT cells.
-
Treatment Regimen: Mice received three dosing cycles of the following agents, administered alone or in various combinations:
-
Cisplatin (CDDP): 5 mg/kg, administered once per week.
-
This compound: 7.5 mg/kg, administered three times per week.
-
Anti-mPD-1 Antibody (RMP1-14): 200 µg, administered once per week.
-
-
Primary Endpoint: Tumor growth was monitored and compared across treatment groups.
Surface Plasmon Resonance (SPR) Analysis[2]
-
Objective: To determine the direct molecular interaction and binding affinity between this compound and its target proteins, Calmodulin (CaM) and 14-3-3.
-
Methodology: SPR analysis was performed to measure the binding kinetics. The dissociation constant (Kd) was calculated to quantify the affinity of the interaction. The influence of Ca2+ on the this compound-CaM interaction was also investigated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the workflows of the pivotal experiments.
References
- 1. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abstract C106: CBP501 potentiates the appearance of cisplatin-induced indicators of immunogenic cell death and promotes anti-tumor effects in an immuno-competent mouse model | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A multicenter, randomized phase 2 study to establish combinations of CBP501, cisplatin and nivolumab for ≥3rd-line treatment of patients with advanced pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CBP-501: Chemical Structure, Molecular Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 is a novel, synthetic peptide therapeutic with a multifaceted mechanism of action, currently under investigation for the treatment of various solid tumors. This document provides a comprehensive overview of this compound's chemical and molecular characteristics, its intricate signaling pathway interactions, and the experimental methodologies employed to elucidate its function. It is designed to serve as a technical resource for researchers and clinicians in the field of oncology and drug development.
Chemical Structure and Molecular Properties
This compound is a cell-permeable peptide that has been optimized for its G2 checkpoint abrogating activity.[1] Its unique structure allows it to interact with multiple intracellular targets, contributing to its complex anti-tumor effects.
Chemical Identity
| Property | Value |
| Molecular Formula | C86H122F5N29O17 |
| Molecular Weight | 1929.06 g/mol (free base) |
| Amino Acid Sequence | d({4-Bz-Phe}-Ser-Trp-Ser-{pentafluoro-Phe}-{Cha}-Arg-Arg-Arg-Gln-Arg-Arg) |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-5-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-benzoylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
| CAS Number | 565434-85-7 |
Physicochemical Properties
| Property | Value |
| Appearance | Lyophilized powder |
| Administration Route | Intravenous infusion |
Molecular Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action: abrogation of the G2/M cell cycle checkpoint and modulation of calmodulin signaling. This leads to a synergistic enhancement of platinum-based chemotherapy and stimulation of an anti-tumor immune response.
G2/M Checkpoint Abrogation
This compound disrupts the G2/M DNA damage checkpoint, a critical cellular process that allows cancer cells to repair DNA damage before entering mitosis.[2] By inhibiting key kinases that regulate this checkpoint, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.
The primary targets of this compound in this pathway are several serine/threonine kinases responsible for phosphorylating and inactivating the Cdc25C phosphatase.[1] The inhibition of these kinases prevents the inhibitory phosphorylation of the Cyclin B-Cdk1 complex, a key driver of mitotic entry.[3][4]
Caption: G2/M Checkpoint Abrogation by this compound.
Calmodulin (CaM) Modulation and Enhanced Platinum Efficacy
This compound binds directly to calmodulin (CaM), a key calcium-binding protein involved in numerous cellular processes.[3] This interaction is believed to be a primary mechanism by which this compound enhances the efficacy of platinum-based chemotherapies like cisplatin. The binding of this compound to CaM leads to an increased intracellular accumulation of platinum in cancer cells.[3][4] This results in a higher concentration of platinum-DNA adducts, leading to increased DNA damage and subsequent cell death.
Caption: Calmodulin Modulation by this compound Enhances Platinum Influx.
Induction of Immunogenic Cell Death (ICD)
In combination with platinum agents, this compound has been shown to induce immunogenic cell death (ICD).[2][5] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CRT), and the release of high-mobility group box 1 (HMGB1) and ATP.[2][5] These DAMPs act as "eat-me" signals to dendritic cells, promoting their maturation and the subsequent activation of an anti-tumor T-cell response. This immunomodulatory effect of this compound may contribute to its efficacy in combination with immune checkpoint inhibitors.[2]
Quantitative Molecular Data
Kinase Inhibition
| Target Kinase | IC50 (μM) |
| MAPKAP-K2 | 0.9 |
| C-Tak1 | 1.4 |
| CHK1 | 3.4 |
| CHK2 | 6.5 |
Data from MedChemExpress
Calmodulin Binding Affinity
| Binding Partner | Dissociation Constant (Kd) |
| Calmodulin (CaM) | 4.62 x 10⁻⁸ M |
Data from Mine et al., 2011[3]
Clinical Pharmacokinetics of this compound (25 mg/m²)
| Parameter | With Pemetrexed (N=5) | Without Pemetrexed (N=8) |
| Cmax (µg/mL) | 5.30 (24% CV) | 6.16 (26% CV) |
| AUC0−∞ (µg·h/mL) | 15.10 (19% CV) | 18.81 (22% CV) |
| t½ (h) | 3.48 (31% CV) | 3.79 (17% CV) |
Data from a Phase I/II study abstract.[6]
Experimental Protocols
The following sections outline the general methodologies used in the preclinical and clinical evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to its molecular targets, such as calmodulin.
Methodology:
-
Ligand Immobilization: A purified target protein (e.g., calmodulin) is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations are flowed over the sensor chip surface.
-
Signal Detection: The binding of this compound to the immobilized ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
Caption: General Workflow for Surface Plasmon Resonance.
Measurement of Intracellular Platinum Concentration
Objective: To quantify the effect of this compound on the intracellular accumulation of platinum from cisplatin treatment.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with cisplatin in the presence or absence of this compound for a defined period.
-
Cell Lysis: After treatment, cells are harvested and lysed to release their intracellular contents.
-
Sample Preparation: The cell lysates are processed, often through acid digestion, to prepare them for analysis.
-
ICP-MS Analysis: The concentration of platinum in the processed samples is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
-
Data Normalization: Platinum concentrations are typically normalized to the total protein content or cell number to allow for comparison between different treatment groups.
Assessment of Immunogenic Cell Death (ICD) Markers
Objective: To determine if the combination of this compound and cisplatin induces markers of ICD.
Methodology:
-
Calreticulin (CRT) Exposure:
-
Cells are treated with the drug combination.
-
Surface CRT is labeled with a specific fluorescently-tagged antibody.
-
The percentage of CRT-positive cells is quantified by flow cytometry.
-
-
HMGB1 and ATP Release:
-
The supernatant from treated cell cultures is collected.
-
The concentration of released HMGB1 is measured by ELISA.
-
The concentration of released ATP is measured using a luciferin/luciferase-based bioluminescence assay.
-
Clinical Development
This compound has been evaluated in several clinical trials, both as a monotherapy and in combination with other anticancer agents.[7][8] Phase I and II studies have been conducted in patients with various advanced solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[7][8] These trials have explored the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound-based regimens.
Conclusion
This compound is a promising peptide-based therapeutic with a novel and complex mechanism of action. Its ability to abrogate the G2/M checkpoint, modulate calmodulin signaling to enhance platinum efficacy, and induce an immunogenic form of cell death makes it a compelling candidate for combination therapies in oncology. Further research and clinical development are warranted to fully elucidate its therapeutic potential and to identify the patient populations most likely to benefit from this innovative treatment strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Molecular Targets of CBP-501: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation studies for CBP-501, a first-in-class drug candidate with a multi-modal mechanism of action. This document details the experimental methodologies, presents key quantitative data, and illustrates the core signaling pathways and experimental workflows.
Executive Summary
This compound is a novel peptide-based therapeutic that has demonstrated significant potential in sensitizing cancer cells to platinum-based chemotherapy and modulating the tumor microenvironment. Initially characterized as a G2 checkpoint abrogator, subsequent research has unveiled a more complex and potent mechanism of action centered around its high-affinity binding to Calmodulin (CaM). This guide will explore the journey of this compound's target identification, from its early characterization to the validation of its primary molecular interactions and its progression into clinical trials for various solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[1][2][3]
Core Target Identification and Mechanism of Action
This compound's therapeutic effects stem from its interaction with multiple key cellular proteins, leading to a cascade of events that ultimately enhance cancer cell death and promote an anti-tumor immune response.
Primary Target: Calmodulin (CaM)
The principal mechanism by which this compound potentiates the efficacy of cisplatin is through its direct, high-affinity binding to Calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a pivotal role in numerous cellular processes.[1][4] This interaction is crucial for the drug's co-therapeutic effect with platinum-based agents.
Key Findings:
-
High-Affinity Binding: Surface plasmon resonance analysis has revealed a direct and high-affinity interaction between this compound and CaM, with a dissociation constant (Kd) of 4.62 x 10⁻⁸ mol/L.[1]
-
Calcium-Dependent Interaction: The binding of this compound to CaM is reversible and dependent on calcium ion concentration. Excess Ca²⁺ negates the this compound-enhanced platinum accumulation in tumor cells, suggesting a competitive interaction.[1][4]
-
Enhanced Platinum Accumulation: The binding of this compound to CaM leads to an increase in intracellular platinum concentrations, resulting in greater binding of platinum to DNA and enhanced cytotoxicity in tumor cells.[1][5]
Secondary Target: G2/M Checkpoint Abrogation
This compound was initially identified as a G2 checkpoint-directed agent.[1] It inhibits multiple serine/threonine kinases involved in the G2/M cell cycle checkpoint, preventing cancer cells from arresting in the G2 phase to repair DNA damage induced by agents like cisplatin.[3][6]
Key Kinases Inhibited:
While this G2 checkpoint abrogation activity contributes to its overall anti-cancer effect, the affinity of this compound for 14-3-3, a protein involved in this pathway, is approximately 10-fold weaker than its affinity for CaM.[1]
Multimodal Anti-Tumor Effects
Beyond its direct cellular targets, this compound exhibits a range of effects on the tumor and its microenvironment:
-
Immunogenic Cell Death (ICD): In combination with platinum agents, this compound promotes ICD, a form of cancer cell death that stimulates an anti-tumor immune response.[2][5]
-
Suppression of M2 Macrophages: It suppresses the activity of M2 macrophages, which are known to promote tumor growth and suppress immune responses.[2]
-
Reduction of Cancer Stem Cells: this compound has been shown to reduce the population of cancer stem cells.[2]
-
Inhibition of Migration, Invasion, and EMT: The drug reduces the migration and invasion of tumor cells and inhibits the epithelial-to-mesenchymal transition (EMT).[2]
-
Enhancement of Immune Checkpoint Inhibitors: this compound, in combination with platinum agents, enhances the efficacy of immune checkpoint inhibitors like anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Binding Affinities and Cellular Effects
| Parameter | Target | Value | Method | Reference |
| Binding Affinity (Kd) | Calmodulin (CaM) | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance | [1] |
| 14-3-3ζ | ~10-fold weaker than CaM | Surface Plasmon Resonance | [1][4] | |
| Cellular Effect | Cisplatin-induced G2/M accumulation | Enhanced in tumor cells | Flow Cytometry | [1] |
| Intracellular Platinum Concentration | Increased | Not Specified | [1][5] | |
| Platinum-DNA Adduct Formation | Increased | Not Specified | [5] |
Table 2: Clinical Trial Dosage and Efficacy
| Trial Phase | Cancer Type | Combination Therapy | This compound Dose | Key Efficacy Endpoint | Reference |
| Phase I | Advanced Solid Tumors | This compound + Cisplatin | MTD: 25 mg/m² | Promising activity in platinum-resistant ovarian and mesothelioma patients | [7][8] |
| Phase II | Malignant Pleural Mesothelioma | This compound + Cisplatin + Pemetrexed | MTD from Phase I | Achieved primary endpoint of 4-month Progression-Free Survival (PFS) rate | [2] |
| Randomized Phase II | Non-Small Cell Lung Cancer (non-squamous) | This compound + Cisplatin | Not Specified | Efficacy observed in patients with normal baseline WBC | [2] |
| Phase Ib | Heavily Pretreated Cancers (inc. Pancreatic) | This compound + Cisplatin + Nivolumab | Not Specified | Promising data | [2] |
| Phase II (NCT04953962) | Advanced Pancreatic Cancer | This compound + Cisplatin + Nivolumab | 16 or 25 mg/m² | 3-month PFS: 44.4% (in combination arms) | [9][10][11] |
Experimental Protocols
This section provides a general overview of the methodologies used in the key experiments for this compound target identification and validation.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the direct binding and affinity of this compound to its target proteins, Calmodulin and 14-3-3.
Methodology:
-
Immobilization: Recombinant human Calmodulin or 14-3-3ζ protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.
-
Calcium Dependence: For CaM binding, experiments are repeated in the presence of varying concentrations of CaCl₂ to assess the calcium dependency of the interaction.[1][4]
Cell Cycle Analysis by Flow Cytometry
Objective: To evaluate the effect of this compound on cell cycle progression, particularly in combination with DNA-damaging agents.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines are cultured and treated with this compound, cisplatin, or a combination of both for a specified duration.
-
Cell Fixation and Permeabilization: Cells are harvested, fixed (e.g., with ethanol), and permeabilized to allow for DNA staining.
-
DNA Staining: Cells are stained with a fluorescent DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is quantified based on their DNA content. An increase in the G2/M population indicates cell cycle arrest at this checkpoint.[1]
In Vitro and In Vivo Tumor Growth Assays
Objective: To assess the anti-tumor efficacy of this compound alone and in combination with other agents.
Methodology:
-
In Vitro Cytotoxicity Assays: Cancer cell lines are treated with varying concentrations of this compound and/or cisplatin. Cell viability is measured using assays such as MTT or CellTiter-Glo to determine the IC50 values.
-
In Vivo Xenograft Models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, cisplatin, or the combination. Tumor volume is measured regularly to assess treatment efficacy.[2]
-
Syngeneic Mouse Models: For studying immunomodulatory effects, tumor cells are implanted into immunocompetent mice. Treatment with this compound, platinum agents, and immune checkpoint inhibitors is administered, and tumor growth, as well as immune cell infiltration (e.g., CD8+ T cells, M2 macrophages) in the tumor microenvironment, is analyzed.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for its target validation.
Caption: Proposed mechanism of action for this compound in sensitizing cancer cells to cisplatin.
Caption: General workflow for the target validation and clinical development of this compound.
Caption: Simplified signaling pathway of G2/M checkpoint inhibition by this compound.
Conclusion
The target identification and validation of this compound have revealed a sophisticated anti-cancer agent with a dual mechanism of action that extends beyond its initial characterization. The high-affinity interaction with Calmodulin, leading to enhanced platinum efficacy, is a cornerstone of its therapeutic potential. Coupled with its G2 checkpoint inhibitory functions and its ability to favorably modulate the tumor microenvironment, this compound represents a promising candidate for combination therapies in a variety of solid tumors. The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially offering a new therapeutic option for patients with difficult-to-treat cancers.
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 3. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. npcf.us [npcf.us]
Early-Phase Clinical Trial Results and Mechanism of Action of Cbp-501: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbp-501 is a novel synthetic peptide therapeutic currently under investigation for the treatment of various solid tumors. Its unique dual mechanism of action, targeting both the G2 checkpoint and calmodulin (CaM) signaling pathways, has shown promise in preclinical and early-phase clinical studies, particularly in combination with platinum-based chemotherapy and immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the early-phase clinical trial results for this compound, detailed experimental protocols from these trials, and an exploration of its core signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
G2 Checkpoint Abrogation: this compound functions as a G2 checkpoint abrogator. In cancer cells with DNA damage, the G2 checkpoint halts the cell cycle to allow for DNA repair before entering mitosis. This compound inhibits key serine/threonine kinases, including Checkpoint Kinase 1 (Chk1), which are crucial for maintaining this checkpoint. By inhibiting Chk1, this compound prevents the phosphorylation of CDC25C, a phosphatase that activates the cyclin B/CDK1 complex, thereby forcing cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1]
-
Calmodulin (CaM) Modulation: this compound binds to calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes.[2][3] This interaction is believed to enhance the influx of platinum-based chemotherapy agents, such as cisplatin, into tumor cells.[2][3] This increased intracellular concentration of platinum agents leads to greater DNA adduct formation and enhanced cytotoxicity in cancer cells.
These dual mechanisms suggest a synergistic potential for this compound when used in combination with DNA-damaging agents and immunotherapies.
Signaling Pathway Diagrams
To visually represent the mechanisms of this compound, the following diagrams illustrate the key signaling pathways involved.
References
Methodological & Application
Application Notes and Protocols for CBP-501 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] It is currently being investigated in clinical trials for various cancers, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[2][3] In vitro, this compound has been shown to enhance the cytotoxicity of platinum-based chemotherapies like cisplatin and bleomycin.[2] Its mechanisms of action include increasing intracellular platinum accumulation, inducing immunogenic cell death (ICD), suppressing M2 macrophage activity, reducing cancer stem cell populations, and inhibiting cell migration and invasion.[1]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
Table 1: Summary of Cell Lines Used in this compound In Vitro Studies
| Cell Line | Cancer Type | Key Findings with this compound |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell migration and invasion.[4] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of cell migration and invasion.[4] |
| H1703 | Non-Small Cell Lung Cancer (NSCLC) | Characterized as sensitive to this compound in combination with cisplatin.[5] |
| H1437 | Non-Small Cell Lung Cancer (NSCLC) | Characterized as sensitive to this compound in combination with cisplatin.[5] |
| MIAPaCa2 | Pancreatic Cancer | Enhanced G2/M arrest in combination with cisplatin.[6] |
| HCT116 | Colon Cancer | Sensitization to bleomycin and cisplatin in colony formation assays.[6] |
| CT26 | Murine Colon Carcinoma | Enhanced immunogenic cell death in combination with platinum agents.[7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's anti-tumor activity.
General Experimental Workflow for In Vitro Analysis of this compound
Caption: General workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with cisplatin, on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Aspirate the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and/or cisplatin
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound +/- cisplatin for the specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Cell Migration Assay (Transwell Assay)
This protocol is to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Culture cells to sub-confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 1 x 10^5 cells in 200 µL of the cell suspension to the upper chamber of the transwell insert.
-
Incubate for 16-24 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Immunogenic Cell Death (ICD) Marker Analysis
This protocol outlines the detection of two key ICD markers: surface-exposed calreticulin (CRT) and extracellular ATP.
4.1 Surface Calreticulin Exposure by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., CT26)
-
This compound and/or cisplatin
-
FITC- or APC-conjugated anti-calreticulin antibody
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Treat cells with this compound +/- cisplatin for an appropriate time (e.g., 24 hours).
-
Harvest cells gently (using a cell scraper or non-enzymatic dissociation solution to preserve surface proteins).
-
Wash cells with cold flow cytometry buffer.
-
Resuspend cells in 100 µL of flow cytometry buffer containing the anti-calreticulin antibody.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in an appropriate volume of flow cytometry buffer.
-
Analyze the fluorescence intensity by flow cytometry.
4.2 Extracellular ATP Measurement
Materials:
-
Cancer cell line of interest
-
This compound and/or cisplatin
-
ATP measurement kit (luciferase-based)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with this compound +/- cisplatin.
-
At the desired time points, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the ATP measurement kit. Typically, this involves adding a reagent containing luciferase and luciferin to the supernatant.
-
Measure the luminescence using a luminometer.
-
Quantify the ATP concentration based on a standard curve.
References
- 1. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP501 inhibits EGF-dependent cell migration, invasion and epithelial-to–mesenchymal transition of non-small cell lung cancer cells by blocking KRas to calmodulin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiology.elte.hu [physiology.elte.hu]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CBP-501 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of CBP-501 in mouse xenograft models, based on preclinical data. The included protocols and data are intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy of this compound as a potential anti-cancer therapeutic.
Introduction
This compound is a novel synthetic peptide with a multi-faceted mechanism of action, positioning it as a promising candidate in oncology research. It functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.[1][2] This dual activity leads to an increase in platinum influx into tumor cells, induction of immunogenic cell death, and suppression of M2 macrophages, ultimately enhancing the anti-tumor effects of chemotherapy and immunotherapy.[3] Preclinical studies in mouse xenograft models are crucial for evaluating the in vivo efficacy and pharmacodynamics of this compound, particularly in combination with other anti-cancer agents.
Mechanism of Action
This compound exerts its anti-tumor effects through several key signaling pathways:
-
G2 Checkpoint Abrogation: this compound inhibits multiple serine/threonine kinases, including CHK1, which are key regulators of the G2/M cell cycle checkpoint.[1] By abrogating this checkpoint, this compound prevents cancer cells from repairing DNA damage induced by agents like cisplatin, thereby promoting apoptosis.
-
Calmodulin Modulation: this compound binds to calmodulin, a calcium-binding protein involved in numerous cellular processes. This interaction is believed to contribute to increased intracellular accumulation of platinum-based drugs within tumor cells.[4]
-
Immunomodulation: In syngeneic mouse models, this compound, in combination with platinum agents, has been shown to synergistically suppress tumor growth by increasing the presence of CD8+ T cells and reducing the population of immunosuppressive M2 macrophages at the tumor site.[3]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Experimental Protocols
The following protocols are based on a study utilizing a CT-26 syngeneic mouse model to investigate the anti-tumor effects of this compound in combination with cisplatin and an anti-PD-1 antibody.[3]
Cell Line and Culture
-
Cell Line: CT26.WT (murine colon carcinoma)
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Mouse Strain: BALB/c mice, female, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with ad libitum access to food and water.
Tumor Implantation
-
Harvest CT26.WT cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm^3).
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., sterile saline).
-
Cisplatin (CDDP): Dissolve in sterile saline.
-
Anti-mouse PD-1 (α-mPD-1) Antibody: Dilute in sterile PBS.
The experimental workflow for the in vivo study is depicted in the diagram below.
Treatment Groups and Dosing Schedule
The following treatment groups and dosing schedules were utilized in the described study:[3]
| Treatment Group | Agent(s) | Dosage | Administration Route | Frequency |
| 1. Vehicle | Vehicle Control | - | - | - |
| 2. Cisplatin | Cisplatin (CDDP) | 5 mg/kg | Intraperitoneal (i.p.) | Once a week |
| 3. This compound + Cisplatin | CBP-501Cisplatin | 7.5 mg/kg5 mg/kg | Intravenous (i.v.)Intraperitoneal (i.p.) | 3 times a weekOnce a week |
| 4. Anti-mPD-1 | α-mPD-1 Ab | 200 µ g/mouse | Intraperitoneal (i.p.) | Once a week |
| 5. Anti-mPD-1 + Cisplatin | α-mPD-1 AbCisplatin | 200 µ g/mouse 5 mg/kg | Intraperitoneal (i.p.)Intraperitoneal (i.p.) | Once a weekOnce a week |
| 6. Anti-mPD-1 + Cisplatin + this compound | α-mPD-1 AbCisplatinthis compound | 200 µ g/mouse 5 mg/kg7.5 mg/kg | Intraperitoneal (i.p.)Intraperitoneal (i.p.)Intravenous (i.v.) | Once a weekOnce a week3 times a week |
Treatment was administered for a total of 3 cycles.[3]
Data Presentation
The following table summarizes the quantitative data on tumor growth reduction from the in vivo study.[3]
| Treatment Group | Tumor Growth Reduction vs. Vehicle (%) |
| Cisplatin (CDDP) | 52.7 |
| This compound + Cisplatin | 63.1 (additional reduction compared to CDDP alone) |
| Anti-mPD-1 | 25.2 |
| Anti-mPD-1 + Cisplatin | 69.3 |
| Anti-mPD-1 + Cisplatin + this compound | 78.7 |
Conclusion
The provided data and protocols demonstrate the potential of this compound to enhance the efficacy of standard chemotherapies and immunotherapies in a preclinical mouse model of colon carcinoma. The significant tumor growth reduction observed, particularly with the triple combination therapy, underscores the promise of this compound's multi-modal mechanism of action. These application notes serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound in various cancer xenograft models. Further studies are warranted to explore optimal dosing regimens and to elucidate the detailed molecular mechanisms underlying the observed synergistic effects.
References
Application Notes and Protocols for Fluorescence-Activated Cell Sorting (FACS) Analysis with Cbp-501
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Cbp-501 is a novel peptide-based drug candidate with a dual mechanism of action that enhances the efficacy of platinum-based chemotherapy and stimulates an anti-tumor immune response. It functions by inhibiting calmodulin (CaM) and abrogating the G2 checkpoint, leading to increased platinum agent cytotoxicity and immunogenic cell death (ICD) of cancer cells.[1][2] A key consequence of this compound's immunomodulatory activity is the remodeling of the tumor microenvironment (TME), characterized by an increase in cytotoxic CD8+ T lymphocytes and a reduction in immunosuppressive M2-polarized macrophages.[3]
Fluorescence-Activated Cell Sorting (FACS) is an indispensable tool for the precise identification, quantification, and characterization of these immune cell populations in response to this compound treatment. These application notes provide detailed protocols for the analysis of tumor-infiltrating lymphocytes (TILs) and tumor-associated macrophages (TAMs) from preclinical models treated with this compound, enabling a comprehensive assessment of its immunotherapeutic effects.
II. Data Presentation: Quantitative Analysis of Immune Cell Populations
The following tables summarize representative quantitative data from preclinical studies investigating the immunomodulatory effects of this compound.
Table 1: Impact of this compound on the Infiltration of CD8+ T Cells in a Syngeneic Mouse Tumor Model
| Treatment Group | Percentage of CD8+ T Cells among Live CD45+ Cells (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 4.5 ± 0.6% | 1.0 |
| Cisplatin (CDDP) | 5.8 ± 0.7% | 1.3 |
| This compound + CDDP | 9.2 ± 1.1%* | 2.0 |
| This compound + CDDP + anti-PD-1 | 12.5 ± 1.5%** | 2.8 |
*Data are representative of findings reported in preclinical models.[3] Values are illustrative and may vary based on the tumor model and experimental conditions. *p<0.05 vs. Vehicle, *p<0.05 vs. This compound + CDDP.
Table 2: Phenotypic Markers for Flow Cytometric Analysis of Macrophage Polarization
| Macrophage Subset | Primary Function | Key Surface Markers | Key Intracellular Markers |
| M1-like (Pro-inflammatory) | Anti-tumor immunity, Pathogen clearance | CD80, CD86, MHC Class II | iNOS, TNF-α |
| M2-like (Anti-inflammatory) | Tissue repair, Angiogenesis, Immunosuppression | CD163, CD206, CD209 | Arginase-1 (Arg1), IL-10 |
This table provides a guideline for selecting markers to differentiate macrophage subsets. Panel optimization is recommended for specific experimental systems.
III. Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
This protocol details the enzymatic and mechanical dissociation of tumor tissue to generate a viable single-cell suspension for subsequent FACS analysis.
Materials:
-
Freshly excised tumor tissue
-
RPMI 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
Digestion Buffer: RPMI 1640 with Collagenase IV (1 mg/mL) and DNase I (100 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
70 µm and 40 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK Lysis Buffer)
-
FACS Buffer: PBS with 2% FBS and 2mM EDTA
Procedure:
-
Place the excised tumor in a sterile petri dish containing cold RPMI 1640.
-
Mince the tumor into small fragments (~1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue into a 50 mL conical tube with an appropriate volume of pre-warmed Digestion Buffer.
-
Incubate for 30-45 minutes at 37°C with continuous gentle agitation.
-
Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Mechanically dissociate the remaining tissue fragments by gently pressing them through the strainer with the plunger of a 5 mL syringe.
-
Wash the strainer with RPMI 1640 to maximize cell recovery.
-
Centrifuge the cell suspension at 400 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in RBC Lysis Buffer for 3-5 minutes at room temperature.
-
Neutralize the lysis buffer by adding an excess of PBS and centrifuge as in step 9.
-
Resuspend the cell pellet in FACS Buffer and filter through a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in cold FACS Buffer.
Protocol 2: Immunofluorescent Staining for FACS Analysis of TILs and TAMs
This protocol provides a framework for the multicolor staining of single-cell suspensions to identify CD8+ T cells and M2-like macrophages.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS Buffer
-
Fc Receptor Block (e.g., anti-CD16/32 antibody for murine samples)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer Kit (for intracellular staining)
-
96-well U-bottom plate or FACS tubes
Table 3: Suggested Murine Antibody Panel for this compound Immune Monitoring
| Marker | Fluorochrome | Lineage/Function |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD45 | BUV395 | Pan-leukocyte marker |
| CD3ε | APC-Cy7 | T cell lineage |
| CD8α | PerCP-Cy5.5 | Cytotoxic T cell |
| CD4 | BV605 | Helper T cell |
| F4/80 | PE-Cy7 | Macrophage lineage |
| CD11b | BV786 | Myeloid lineage |
| CD206 (MMR) | APC | M2-like macrophage |
| Arginase-1 | Alexa Fluor 488 | Intracellular M2 marker |
Procedure:
-
Aliquot 1 x 10⁶ cells into each well of a 96-well plate or into FACS tubes.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend cells in 50 µL of viability dye diluted in PBS and incubate for 15 minutes at room temperature, protected from light.
-
Wash with 150 µL of FACS Buffer, centrifuge, and discard the supernatant.
-
Resuspend cells in 50 µL of FACS Buffer containing Fc Receptor Block and incubate for 10 minutes on ice.
-
Without washing, add 50 µL of the surface antibody cocktail (containing antibodies against CD45, CD3ε, CD8α, CD4, F4/80, CD11b, and CD206) at pre-titrated concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash twice with 150 µL of FACS Buffer.
-
For intracellular staining of Arginase-1, proceed with a fixation and permeabilization kit according to the manufacturer's instructions.
-
Incubate with the anti-Arginase-1 antibody in permeabilization buffer for 30 minutes at room temperature.
-
Wash twice with permeabilization buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer for analysis.
-
Acquire samples on a properly calibrated flow cytometer. Ensure to include single-color controls for compensation and Fluorescence Minus One (FMO) controls for accurate gating.
IV. Visualizations of Pathways and Workflows
Signaling Pathways Modulated by this compound
Caption: this compound abrogates the G2 checkpoint by inhibiting Chk1.
Caption: this compound inhibits Calmodulin-mediated signaling pathways.
Experimental and Logical Workflows
Caption: Experimental workflow for FACS analysis of this compound treated tumors.
References
Application Notes and Protocols for Assessing Cbp-501 Efficacy Using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing colony formation assays to evaluate the efficacy of Cbp-501, a novel calmodulin-modulating and G2 checkpoint-abrogating peptide. The provided protocols and data presentation formats are designed to facilitate the assessment of this compound's therapeutic potential, both as a standalone agent and in combination with other anti-cancer drugs.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide with a multi-faceted anti-tumor mechanism of action.[1] It functions as a calmodulin modulator and a G2 checkpoint abrogator, enhancing the cytotoxicity of DNA-damaging agents like cisplatin.[2] Its primary molecular targets include calmodulin and 14-3-3 proteins.[2]
By binding to calmodulin, this compound is thought to increase the intracellular influx of platinum-based drugs into tumor cells.[2] Furthermore, this compound's interaction with 14-3-3 proteins and its inhibition of kinases such as Chk1, C-Tak1, and MAPKAP-K2, disrupt the G2/M checkpoint, preventing cancer cells from repairing DNA damage and leading to mitotic catastrophe and apoptosis.[2][3] this compound has also been shown to suppress cancer stem cell-like features and metastasis.[4]
Colony Formation Assay: A Gold Standard for In Vitro Efficacy Testing
The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the reproductive viability of cells after exposure to cytotoxic agents. This assay assesses the ability of a single cell to proliferate and form a colony, which is defined as a cluster of at least 50 cells. It is considered the gold standard for measuring the long-term effects of anti-cancer therapies on cell survival.
Application of Colony Formation Assays for this compound
Colony formation assays are particularly well-suited for evaluating the efficacy of this compound due to its mechanism of action. By quantifying the reduction in colony formation, researchers can:
-
Determine the dose-dependent cytotoxic effects of this compound as a monotherapy.
-
Assess the synergistic or additive effects of this compound when used in combination with other chemotherapeutic agents, such as cisplatin.
-
Investigate the differential sensitivity of various cancer cell lines to this compound treatment.
Experimental Protocols
Protocol 1: Monotherapy Efficacy of this compound
This protocol outlines the steps to assess the dose-dependent effect of this compound on the colony-forming ability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Sterile water
Procedure:
-
Cell Culture: Culture the selected cancer cell line in complete medium until 70-80% confluency.
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed a predetermined number of cells (typically 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates containing 2 mL of complete medium per well.
-
Incubate the plates overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
-
Incubation: Incubate the plates for 7-14 days in a humidified incubator at 37°C with 5% CO2. The incubation time will vary depending on the doubling time of the cell line.
-
Colony Staining:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.
-
Carefully wash the wells with sterile water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
-
Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed in control wells / Number of cells seeded) x 100%
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Protocol 2: Combination Therapy Efficacy of this compound and Cisplatin
This protocol is designed to evaluate the synergistic or additive effects of this compound in combination with a DNA-damaging agent like cisplatin.
Materials:
-
Same as Protocol 1
-
Cisplatin
Procedure:
-
Cell Seeding: Follow steps 1 and 2 from Protocol 1.
-
Drug Treatment:
-
Prepare stock solutions of this compound and cisplatin.
-
Design a treatment matrix with varying concentrations of both this compound and cisplatin. This can include:
-
This compound alone (as in Protocol 1)
-
Cisplatin alone (e.g., 0.5, 1, 5, 10 µM)
-
Combinations of a fixed concentration of this compound with varying concentrations of cisplatin, or vice versa.
-
-
Treat the cells as described in step 3 of Protocol 1.
-
-
Incubation, Staining, and Counting: Follow steps 4, 5, and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the Plating Efficiency and Surviving Fraction for each treatment condition as described in Protocol 1.
-
To assess synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method.
-
Data Presentation
Quantitative data from colony formation assays should be summarized in clearly structured tables to facilitate comparison between different treatment conditions.
Table 1: Monotherapy Efficacy of this compound on A549 Lung Cancer Cells
| This compound Conc. (µM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| 0 (Control) | 45.2 ± 3.1 | 226 ± 15 | 1.00 |
| 0.1 | N/A | 210 ± 12 | 0.93 |
| 1 | N/A | 185 ± 18 | 0.82 |
| 10 | N/A | 113 ± 9 | 0.50 |
| 50 | N/A | 45 ± 6 | 0.20 |
| 100 | N/A | 11 ± 3 | 0.05 |
Note: This is representative data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Combination Efficacy of this compound and Cisplatin on HCT116 Colon Cancer Cells
| Treatment | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction |
| Control | 58.7 ± 4.5 | 294 ± 22 | 1.00 |
| This compound (10 µM) | N/A | 205 ± 17 | 0.70 |
| Cisplatin (5 µM) | N/A | 147 ± 11 | 0.50 |
| This compound (10 µM) + Cisplatin (5 µM) | N/A | 41 ± 5 | 0.14 |
Note: This is representative data. Actual results will vary depending on the cell line and experimental conditions.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits Calmodulin, leading to downstream effects.
Caption: this compound abrogates the G2/M checkpoint.
Experimental Workflow
The following diagram illustrates the general workflow for assessing this compound efficacy using a colony formation assay.
Caption: Workflow for this compound colony formation assay.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBP501 suppresses macrophage induced cancer stem cell like features and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Cbp-501 and Immunotherapy Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbp-501 is a novel peptide-based drug candidate with a multifaceted mechanism of action that makes it a promising agent for combination cancer therapy, particularly with platinum-based chemotherapies and immunotherapies.[1][2][3] Initially identified as a G2 checkpoint abrogator, further research has revealed its function as a calmodulin (CaM) modulator.[3][4] This interaction with calmodulin enhances the influx of platinum agents like cisplatin into tumor cells, thereby increasing their cytotoxicity.[3][4]
Crucially, the combination of this compound and cisplatin has been shown to induce immunogenic cell death (ICD).[1][3] This process transforms dying cancer cells into an in-situ vaccine, stimulating an anti-tumor immune response. Key markers of ICD, such as the surface exposure of calreticulin (CRT) and the release of high-mobility group box 1 (HMGB1), are significantly upregulated with this combination.[1][3] This enhanced immunogenicity paves the way for synergistic combinations with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies. Preclinical studies have demonstrated that this compound, in combination with cisplatin and checkpoint inhibitors, leads to enhanced tumor growth inhibition, increased infiltration of cytotoxic CD8+ T cells, and a reduction in immunosuppressive M2-type macrophages within the tumor microenvironment.[1][5]
These application notes provide a comprehensive overview of the experimental design for evaluating this compound and immunotherapy combinations, including detailed protocols for key assays and data presentation guidelines.
Data Presentation
Table 1: In Vitro Induction of Immunogenic Cell Death Markers by this compound and Cisplatin (CDDP) in CT26 Cells
| Treatment Group | Calreticulin (CRT) Surface Exposure (MFI Fold Increase) | High-Mobility Group Box 1 (HMGB1) Release (Fold Increase) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.5 µM) | ~1.2 | ~1.1 |
| CDDP (20 µM) | ~1.5 | ~1.8 |
| This compound (0.5 µM) + CDDP (20 µM) | ~2.5 | ~3.0 |
Data are representative of findings from preclinical studies.
Table 2: In Vivo Anti-Tumor Efficacy of this compound, Cisplatin (CDDP), and Anti-PD-1 Antibody in CT26 Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | ~1500 | 0 | 0 |
| Anti-PD-1 | ~1000 | ~33 | 0 |
| CDDP | ~1100 | ~27 | 0 |
| This compound + CDDP | ~600 | ~60 | 0 |
| Anti-PD-1 + CDDP | ~750 | ~50 | 0 |
| This compound + CDDP + Anti-PD-1 | ~200 | ~87 | ~17 |
Data are representative of findings from preclinical studies.
Table 3: Immune Cell Infiltration in CT26 Tumors Following Combination Therapy
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | M2-type Macrophages (% of F4/80+ cells) |
| Vehicle Control | ~5 | ~60 |
| Anti-PD-1 | ~10 | ~55 |
| This compound + CDDP | ~15 | ~40 |
| This compound + CDDP + Anti-PD-1 | ~25 | ~30 |
Data are representative of findings from preclinical studies.
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action.
References
- 1. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CBP501 suppresses macrophage induced cancer stem cell like features and metastases - PMC [pmc.ncbi.nlm.nih.gov]
Cbp-501 in Preclinical Research: A Detailed Overview of Dosage, Administration, and Cellular Mechanisms
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical use of Cbp-501, a promising anti-cancer agent. This compound is a calmodulin-modulating peptide with a multi-faceted mechanism of action, including the abrogation of the G2 checkpoint and enhancement of platinum-based chemotherapy. This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes the compound's signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in preclinical mouse models. The data is primarily derived from studies utilizing the CT26 syngeneic colon carcinoma model.
| Animal Model | Tumor Cell Line | This compound Dosage | Administration Route | Frequency | Combination Agent(s) | Reference |
| BALB/c Mice | CT26WT | 6 mg/kg | Intravenous (IV) | Days 1 and 8 | Carboplatin (50 mg/kg), Diphenhydramine (10 mg/kg) | [1] |
| BALB/c Mice | CT26WT | 7.5 mg/kg | Intravenous (IV) | 3 times per week | Cisplatin (5 mg/kg, once per week), anti-mPD1 antibody (200 µg, once per week) | [2] |
Experimental Protocols
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound in combination with platinum-based chemotherapy and immunotherapy in a CT26 mouse model.
1. Cell Culture and Animal Model:
- CT26WT murine colorectal carcinoma cells are cultured in appropriate media until they reach the desired confluence for implantation.
- Six- to eight-week-old female BALB/c mice are used for the study.
2. Tumor Implantation:
- A suspension of 5 x 10^5 CT26WT cells is inoculated subcutaneously into the flank of each mouse.[1]
- Tumors are allowed to grow for 7 to 8 days.[1]
3. Animal Grouping and Treatment Administration:
- Mice are randomly assigned to treatment and control groups (typically 6-9 mice per group).[1]
- This compound Administration: this compound is administered intravenously at a dosage of 6 mg/kg or 7.5 mg/kg, as specified in the study design.[1][2]
- Combination Therapy Administration:
- Carboplatin (50 mg/kg) is administered intravenously.[1]
- Cisplatin (5 mg/kg) is administered intravenously.[2]
- Anti-PD-L1 antibody (400 µ g/mouse ) is given intraperitoneally.[1]
- Diphenhydramine (10 mg/kg) is administered intraperitoneally 15 minutes prior to chemotherapy to mitigate potential hypersensitivity reactions.[1]
- The treatment schedule, including the frequency and timing of each agent's administration, should be strictly followed as per the experimental design.
4. Monitoring and Data Collection:
- Tumor growth is monitored regularly by measuring tumor volume.
- Animal well-being, including body weight and any signs of toxicity, is observed and recorded.
- At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess immune cell infiltration.
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism of action and its application in preclinical research, the following diagrams have been generated using the DOT language.
References
Measuring the Cellular Uptake and Activity of Cbp-501: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques to measure the cellular uptake and functional consequences of the calmodulin-modulating peptide, Cbp-501. The protocols outlined below are designed to equip researchers with the necessary methodologies to investigate the pharmacodynamics of this compound in a laboratory setting.
Introduction
This compound is a novel peptide-based drug candidate with a multifaceted mechanism of action. A primary function of this compound is its ability to bind to calmodulin, which subsequently enhances the cellular influx of platinum-based chemotherapeutic agents like cisplatin.[1][2][3][4] This leads to increased intracellular concentrations of the platinum drug, greater DNA adduct formation, and ultimately, enhanced cancer cell cytotoxicity.[3]
Directly quantifying the cellular uptake of this compound can be challenging. While fluorescently labeling peptides is a common strategy for tracking cellular entry, the addition of a fluorescent tag can potentially alter the peptide's biodistribution and uptake characteristics.[1][5][6][7][8] Therefore, a more robust approach is to measure the well-documented downstream effects of this compound's presence within the cell.
This document focuses on two primary methods for assessing the cellular activity of this compound:
-
Indirect Quantification of Uptake: Measuring the this compound-induced increase in intracellular platinum concentration.
-
Target Engagement and Functional Assays: Confirming the interaction of this compound with its target, calmodulin, and assessing the resulting impact on cell viability and cycle progression.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables provide examples of how quantitative data from the described experimental protocols can be structured for clear comparison and analysis.
Table 1: Quantification of Intracellular Platinum Concentration by ICP-MS
| Cell Line | Treatment | Treatment Duration (hours) | Mean Intracellular Platinum (ng/10^6 cells) | Standard Deviation | Fold Increase vs. Cisplatin Alone |
| A549 | Cisplatin (10 µM) | 3 | 5.2 | 0.8 | 1.0 |
| A549 | This compound (10 µM) + Cisplatin (10 µM) | 3 | 12.7 | 1.5 | 2.4 |
| HCT116 | Cisplatin (10 µM) | 3 | 4.8 | 0.6 | 1.0 |
| HCT116 | This compound (10 µM) + Cisplatin (10 µM) | 3 | 10.1 | 1.2 | 2.1 |
Table 2: Cell Viability Assessment by MTT Assay
| Cell Line | Treatment | IC50 (µM Cisplatin) | This compound Sensitization Factor (IC50 Cisplatin Alone / IC50 Combination) |
| OVCAR-3 | Cisplatin Alone | 8.5 | N/A |
| OVCAR-3 | Cisplatin + this compound (5 µM) | 3.2 | 2.7 |
| PANC-1 | Cisplatin Alone | 12.1 | N/A |
| PANC-1 | Cisplatin + this compound (5 µM) | 5.5 | 2.2 |
Table 3: Cell Cycle Analysis by Flow Cytometry
| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HeLa | Vehicle Control | 60.2 | 25.1 | 14.7 |
| HeLa | Cisplatin (5 µM) | 45.8 | 20.5 | 33.7 |
| HeLa | This compound (10 µM) + Cisplatin (5 µM) | 30.1 | 15.3 | 54.6 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.
Caption: Proposed signaling pathway of this compound action.
Caption: Workflow for intracellular platinum quantification by ICP-MS.
Caption: Workflow for Calmodulin-Cbp-501 binding pull-down assay.
Experimental Protocols
Protocol 1: Quantification of Intracellular Platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This protocol is adapted from established methods for measuring intracellular platinum accumulation.[9][10] ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting platinum at parts-per-billion levels.[9]
Materials:
-
Cell culture medium and supplements
-
This compound
-
Cisplatin
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell scraper
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
High-purity nitric acid (e.g., 70%)
-
ICP-MS instrument
-
Platinum standard for calibration
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh treatment media containing the desired concentrations of this compound and/or cisplatin. Include a vehicle-only control.
-
Remove the old medium, wash cells once with PBS, and add the treatment media.
-
Incubate for the desired time (e.g., 3 hours).[11]
-
-
Cell Harvesting and Counting:
-
After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove extracellular platinum.
-
Harvest the cells by trypsinization or using a cell scraper.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Take an aliquot for cell counting using a hemocytometer or automated cell counter.
-
-
Sample Preparation for ICP-MS:
-
Transfer a known number of cells (e.g., 1-5 million) to a clean microcentrifuge tube.
-
Centrifuge again, remove the supernatant completely.
-
Add a specific volume of high-purity nitric acid to the cell pellet to digest the sample. The exact volume and acid concentration may need optimization, but a common starting point is 200 µL of 70% nitric acid.[9]
-
Heat the samples (e.g., at 80°C for 1 hour or until the pellet is fully dissolved) to ensure complete digestion.
-
After digestion, dilute the samples to a final acid concentration compatible with the ICP-MS instrument (e.g., 1-2% nitric acid) using ultrapure water.
-
-
ICP-MS Analysis:
-
Prepare a calibration curve using the platinum standard.
-
Run the digested cell samples on the ICP-MS instrument according to the manufacturer's instructions.
-
Quantify the amount of platinum in each sample by comparing the signal to the calibration curve.
-
Normalize the platinum amount to the number of cells in the sample (e.g., ng of Pt per 10^6 cells).
-
Protocol 2: Calmodulin Binding Pull-Down Assay
This assay confirms the physical interaction between this compound and calmodulin.[3] It utilizes calmodulin immobilized on sepharose beads to "pull down" this compound from a solution.[12]
Materials:
-
Calmodulin-Sepharose 4B beads
-
This compound
-
Cell lysate (as a source of other proteins for specificity control, or use a purified protein system)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Calcium Chloride (CaCl2)
-
EGTA (chelator for calcium)
-
Elution Buffer (e.g., Binding buffer containing 10 mM EGTA)
-
SDS-PAGE gels and reagents
-
Western blot reagents (if an antibody against this compound is available) or protein stain (e.g., Coomassie Blue or silver stain)
Procedure:
-
Bead Preparation:
-
Gently swirl the bottle of Calmodulin-Sepharose beads to create a uniform suspension.
-
Transfer the required amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with Binding/Wash Buffer, pelleting the beads by gentle centrifugation (100 x g for 1 minute) between washes.
-
-
Binding Reaction:
-
Prepare at least two reaction tubes:
-
Tube A (Calcium-dependent binding): Resuspend the washed beads in Binding/Wash Buffer containing 2 mM CaCl2.
-
Tube B (Calcium-independent control): Resuspend the washed beads in Binding/Wash Buffer containing 5 mM EGTA.
-
-
Add this compound (and cell lysate if desired) to each tube.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three to five times with the corresponding buffer (with CaCl2 or EGTA) to remove non-specifically bound proteins.
-
-
Elution:
-
To elute proteins bound in a calcium-dependent manner, add Elution Buffer (containing EGTA) to the beads from Tube A. EGTA will chelate the Ca2+, causing a conformational change in calmodulin and releasing its binding partners.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge and collect the supernatant (the eluate).
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE.
-
Visualize the this compound peptide using a suitable protein stain. If an antibody is available, perform a Western blot for more specific detection.
-
A band corresponding to this compound should be present in the eluate from the calcium-containing condition (Tube A) and absent or significantly reduced in the EGTA condition (Tube B).
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol measures the functional outcome of enhanced platinum uptake – increased cell death. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cisplatin (prepare a serial dilution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Prepare two sets of cisplatin serial dilutions: one with a fixed, non-toxic concentration of this compound and one without.
-
Remove the medium from the cells and add the drug-containing media. Include wells with this compound alone and vehicle-only controls.
-
Incubate for a specified period (e.g., 72 hours).[11]
-
-
MTT Addition and Solubilization:
-
Add MTT reagent to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the data and determine the IC50 (the concentration of cisplatin that inhibits 50% of cell growth) for both conditions (with and without this compound).
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the this compound-mediated enhancement of cisplatin-induced G2/M cell cycle arrest.[11]
Materials:
-
6-well cell culture plates
-
This compound and Cisplatin
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound and/or cisplatin as described in Protocol 1 for a duration relevant to cell cycle changes (e.g., 24-48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution between different treatment groups. An increase in the G2/M population in the combination treatment group compared to cisplatin alone indicates enhanced activity.
-
References
- 1. Fluorescent labeling as a strategy to evaluate uptake and transport of polymeric nanoparticles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles [mdpi.com]
- 7. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: CBP-501 for Sensitizing Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBP-501 is a synthetic peptide that has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapy, particularly platinum-based agents like cisplatin.[1][2] Its multifaceted mechanism of action targets key cellular processes involved in DNA damage response and drug accumulation, making it a promising candidate for combination therapies in various solid tumors, including non-small cell lung cancer, malignant pleural mesothelioma, and pancreatic cancer.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed protocols for in vitro evaluation.
Mechanism of Action
This compound exerts its sensitizing effects through a dual mechanism:
-
G2 Checkpoint Abrogation: Initially identified as a G2 checkpoint abrogator, this compound disrupts the cell cycle arrest that typically follows DNA damage induced by chemotherapy.[5][6] By inhibiting key kinases such as Chk1 and Chk2, this compound forces cancer cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[3]
-
Calmodulin (CaM) Binding and Enhanced Platinum Influx: Further research has revealed that this compound binds to calmodulin with high affinity.[5][6] This interaction is believed to alter cell membrane properties or associated transport mechanisms, resulting in a significant increase in the intracellular accumulation of platinum-based drugs like cisplatin.[5][7] This leads to a higher concentration of the chemotherapeutic agent at its target, the nuclear DNA, thereby enhancing its cytotoxic effects.[5]
The combined effect of G2 checkpoint abrogation and increased drug uptake makes this compound a potent sensitizer for platinum-based chemotherapy.
Signaling Pathway of this compound in Chemotherapy Sensitization
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Data - Binding Affinity
| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |
| This compound and Calmodulin | 4.62 x 10⁻⁸ mol/L | Surface Plasmon Resonance | [5][6] |
| This compound and 14-3-3 | ~10-fold weaker than CaM binding | Surface Plasmon Resonance | [5][6] |
Table 2: Clinical Trial Dosage and Efficacy
| Clinical Trial Phase | Cancer Type | This compound Dose | Combination Agent(s) | Key Outcomes | Reference |
| Phase I | Advanced Solid Tumors | 0.9 - 36.4 mg/m² | Cisplatin (50-75 mg/m²) | MTD: 25 mg/m² this compound + 75 mg/m² Cisplatin. Promising activity in platinum-resistant ovarian cancer and mesothelioma. | [8][9] |
| Phase I/II | Malignant Pleural Mesothelioma | 16 or 25 mg/m² | Pemetrexed (500 mg/m²), Cisplatin (75 mg/m²) | MTD determined in Phase I. | [10] |
| Phase II | Advanced Pancreatic Adenocarcinoma | 16 or 25 mg/m² | Cisplatin (60 mg/m²), Nivolumab (240 mg) | 3-month progression-free survival of 44.4% in the combination arms. | [11] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard MTT/MTS assay procedures to assess the cytotoxic effects of this compound in combination with chemotherapy.
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat the cells with this compound alone, cisplatin alone, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Platinum Uptake Assay
This protocol outlines a method to quantify the intracellular accumulation of platinum following treatment with this compound and cisplatin.
Materials:
-
Cancer cell lines (this compound sensitive and insensitive)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
Inductively coupled plasma mass spectrometry (ICP-MS) equipment
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with cisplatin (e.g., 10 µg/mL) with or without this compound (e.g., 10 µmol/L) for 3 hours.[12]
-
Wash the cells three times with ice-cold PBS to remove extracellular platinum.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Lyse the cells and prepare the samples for ICP-MS analysis according to the instrument's protocol to determine the intracellular platinum concentration.
-
For DNA-bound platinum, isolate genomic DNA after treatment and quantify the platinum content using ICP-MS.[12]
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effects of this compound on cell cycle distribution in combination with a DNA-damaging agent.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or cisplatin for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Immunogenic Cell Death (ICD) Assay
This protocol provides a method to assess whether this compound in combination with cisplatin induces markers of immunogenic cell death.
Materials:
-
Cancer cell line (e.g., CT26)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
Antibodies for flow cytometry (e.g., anti-calreticulin)
-
ELISA kit for HMGB1 detection
-
ATP detection assay kit
Procedure:
-
Calreticulin (CRT) Exposure:
-
High Mobility Group Box 1 (HMGB1) Release:
-
ATP Secretion:
Conclusion
This compound is a promising chemotherapeutic sensitizer with a well-defined dual mechanism of action. The provided protocols offer a framework for researchers to investigate the efficacy and cellular effects of this compound in combination with platinum-based chemotherapy in various cancer models. Further investigation into its immunomodulatory properties and its efficacy in a broader range of malignancies is warranted.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. nanocellect.com [nanocellect.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Induction of immunogenic cell death in murine colon cancer cells by ferrocene‐containing redox phospholipid polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
Application Notes and Protocols for CBP-501 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBP-501 is a novel synthetic peptide investigated for its potential to enhance the efficacy of platinum-based chemotherapy in non-small cell lung cancer (NSCLC). Its mechanism of action is multifaceted, involving the abrogation of the G2 checkpoint, modulation of calmodulin, and inhibition of the KRas-calmodulin interaction, ultimately leading to increased cisplatin accumulation in tumor cells.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, a summary of a key clinical trial, and detailed protocols for preclinical experimental assays relevant to its study.
Introduction
This compound is a unique synthetic peptide designed to sensitize cancer cells to DNA-damaging agents like cisplatin.[1] Its development was driven by the strategy of targeting the G2 checkpoint, a critical cell cycle regulatory point that is often dysfunctional in cancer cells.[1] By abrogating this checkpoint, this compound prevents cancer cells from repairing damaged DNA, thereby enhancing the cytotoxic effects of chemotherapy.[1] Furthermore, this compound's interaction with calmodulin contributes to increased intracellular platinum concentrations.[2]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach:
-
G2 Checkpoint Abrogation: this compound disrupts the G2 cell cycle checkpoint, a crucial mechanism that allows cancer cells to repair DNA damage before proceeding to mitosis. By inhibiting this repair process, this compound potentiates the efficacy of DNA-damaging chemotherapeutic agents.[1]
-
Calmodulin (CaM) Modulation: this compound binds to calmodulin, a key calcium-binding protein involved in numerous cellular processes, including drug efflux. This interaction is believed to increase the intracellular accumulation of platinum-based drugs within cancer cells.[2]
-
Inhibition of KRas-Calmodulin Binding: this compound has been shown to block the interaction between KRas and calmodulin. This interference with KRas signaling pathways can inhibit cancer cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Clinical Studies in Non-Small Cell Lung Cancer
A key clinical trial investigating this compound in NSCLC is the Phase II study registered as NCT00942825.[1][3]
Study Design: This was a randomized, open-label, multicenter study comparing a triplet combination of this compound, pemetrexed, and cisplatin against a control arm of pemetrexed and cisplatin alone.[3]
Patient Population: The study enrolled patients with locally advanced (Stage IIIB with malignant pleural or pericardial effusion) or metastatic (Stage IV) non-squamous NSCLC who had not received prior chemotherapy.[3]
Treatment Arms:
-
Arm A (Experimental): this compound (25 mg/m²) + Pemetrexed (500 mg/m²) + Cisplatin (75 mg/m²)
-
Arm B (Control): Pemetrexed (500 mg/m²) + Cisplatin (75 mg/m²)[1]
Primary Endpoint: The primary efficacy endpoint was Progression-Free Survival (PFS).[1]
Results: The trial did not meet its primary endpoint of improving progression-free survival in the overall patient population. However, an unplanned analysis suggested a potential overall survival benefit in a subgroup of patients. Specific quantitative data from this trial are not publicly available. For illustrative purposes, the following tables present data from a similar Phase II trial of this compound in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma (NCT00700336), another thoracic malignancy.
Patient Demographics and Baseline Characteristics (Illustrative Example from Mesothelioma Trial)
| Characteristic | Arm A: this compound + Pemetrexed/Cisplatin (N=40) | Arm B: Pemetrexed/Cisplatin (N=23) |
| Median Age (years) | 66 | 67 |
| Male (%) | 85 | 83 |
| ECOG PS 0-1 (%) | 95 | 96 |
| Epithelial Histology (%) | 80 | 78 |
Data from a study in malignant pleural mesothelioma, not NSCLC.
Efficacy Results (Illustrative Example from Mesothelioma Trial)
| Outcome | Arm A: this compound + Pemetrexed/Cisplatin | Arm B: Pemetrexed/Cisplatin |
| Progression-Free Survival ≥ 4 months | 63% | 39% |
| Median Progression-Free Survival | 5.1 months (95% CI, 3.9-6.5) | 3.4 months (95% CI, 2.5-6.7) |
| Median Overall Survival | 13.3 months (95% CI, 9.2-16.3) | 12.8 months (95% CI, 6.5-16.1) |
Data from a study in malignant pleural mesothelioma, not NSCLC.[4]
Safety Summary: Adverse Events (Illustrative Example from Mesothelioma Trial)
| Adverse Event (Grade 3/4) | Arm A: this compound + Pemetrexed/Cisplatin | Arm B: Pemetrexed/Cisplatin |
| Neutropenia | 25% | 22% |
| Anemia | 15% | 17% |
| Thrombocytopenia | 10% | 9% |
| Fatigue | 10% | 13% |
| Nausea | 8% | 9% |
| Infusion-related reaction | 70% (any grade) | 0% |
Data from a study in malignant pleural mesothelioma, not NSCLC.[4] The most common toxicity associated with this compound was infusion-related urticaria.[4]
Experimental Protocols
G2 Checkpoint Abrogation Assay via Flow Cytometry
Objective: To assess the ability of this compound to abrogate the G2 checkpoint in NSCLC cells treated with a DNA-damaging agent.
Materials:
-
NSCLC cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DNA-damaging agent (e.g., Cisplatin or Bleomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed NSCLC cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment:
-
Treat cells with the DNA-damaging agent (e.g., Cisplatin at a predetermined IC20 concentration) for 24 hours to induce G2 arrest.
-
In the last 4-6 hours of the incubation, add this compound at various concentrations to the designated wells. Include a vehicle control.
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence). A decrease in the G2/M population in the co-treated samples compared to the DNA-damaging agent alone indicates G2 checkpoint abrogation.
-
Calmodulin Binding Assay via Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity of this compound to calmodulin.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human calmodulin
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject calmodulin (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound dilutions over the calmodulin-immobilized surface, followed by a dissociation phase with running buffer. Include a buffer-only injection as a blank.
-
-
Regeneration:
-
After each this compound injection, regenerate the sensor surface with a pulse of the regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the blank sensorgram from the analyte sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
-
KRas-Calmodulin Interaction Assay via Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound inhibits the interaction between KRas and calmodulin in NSCLC cells.
Materials:
-
NSCLC cell line with KRas mutation (e.g., A549)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-KRas antibody for immunoprecipitation
-
Anti-calmodulin antibody for western blotting
-
Protein A/G magnetic beads
-
This compound
-
SDS-PAGE and western blotting reagents
Protocol:
-
Cell Treatment and Lysis:
-
Treat A549 cells with or without this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-KRas antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-calmodulin antibody.
-
A reduced calmodulin signal in the this compound-treated sample compared to the untreated control indicates inhibition of the KRas-calmodulin interaction.
-
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with cisplatin in an NSCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
NSCLC cell line (e.g., A549)
-
Matrigel
-
This compound
-
Cisplatin
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, cisplatin alone, this compound alone, this compound + cisplatin).
-
-
Drug Administration:
-
Administer the drugs according to the planned schedule and route (e.g., intravenous or intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the different treatment groups.
-
Conclusion
This compound is a promising investigational agent with a novel, multi-faceted mechanism of action designed to enhance the efficacy of platinum-based chemotherapy in NSCLC. While the Phase II clinical trial in NSCLC did not meet its primary endpoint, further investigation, potentially in specific patient subgroups, may be warranted. The detailed protocols provided in these application notes offer a framework for researchers to further explore the preclinical activity and mechanisms of this compound in the context of non-small cell lung cancer.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Randomized phase II trial of pemetrexed/cisplatin with or without CBP501 in patients with advanced malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Cbp-501-Induced Histamine Release Syndrome in Laboratory Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential histamine release syndrome (HRS) induced by the investigational drug Cbp-501 in laboratory models. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel anticancer drug candidate. It is a peptide with G2 checkpoint-abrogating activity.[1] this compound enhances the efficacy of certain chemotherapeutic agents like cisplatin. Its mechanism of action involves binding to calmodulin (CaM), which contributes to sensitizing cancer cells to cisplatin and bleomycin.[2][3] This interaction can increase the intracellular concentration of platinum-based drugs in tumor cells.[2] this compound targets multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1/CHK2.[1]
Q2: Is there evidence of this compound inducing histamine release?
A2: Yes, clinical data from Phase I studies in human patients with advanced solid tumors have shown that this compound, particularly in combination with cisplatin, can cause a histamine-release syndrome (HRS). This was identified as a dose-limiting toxicity. The HRS typically occurred within 10 to 60 minutes after the start of the infusion.
Q3: What are the typical signs of histamine release syndrome in lab animals?
-
Cardiovascular: Hypotension (a drop in blood pressure) and tachycardia (increased heart rate).
-
Respiratory: Bronchoconstriction, rapid or labored breathing, and in severe cases, respiratory distress.[4][5]
-
Cutaneous: Flushing, erythema (redness), urticaria (hives), pruritus (itching), and angioedema (swelling), particularly around the face, paws, and injection site.
-
Gastrointestinal: Vomiting and diarrhea.
-
General: Lethargy, weakness, and collapse in severe cases.
It is crucial to monitor animals closely for these signs, especially during and immediately after this compound administration.
Troubleshooting Guide
Issue: An animal is showing signs of an acute anaphylactoid reaction after this compound administration.
Immediate Actions:
-
Stop the Infusion/Administration: If this compound is being administered via continuous infusion, stop it immediately.
-
Provide Supportive Care:
-
Fluid Therapy: Administer intravenous fluids (e.g., crystalloids or colloids) to counteract hypotension and prevent cardiovascular collapse.
-
Airway Management: Ensure a patent airway. In severe cases of bronchoconstriction, administration of a bronchodilator may be necessary.
-
-
Pharmacological Intervention:
-
Antihistamines: Administer H1 receptor antagonists (e.g., diphenhydramine) and H2 receptor antagonists (e.g., ranitidine or famotidine).
-
Corticosteroids: Administer corticosteroids (e.g., dexamethasone) to suppress the inflammatory response.
-
Epinephrine: In cases of severe, life-threatening anaphylaxis, epinephrine is the first-line treatment.
-
Prophylactic Measures for Future Experiments:
Based on clinical trial data for this compound, a prophylactic regimen can significantly attenuate histamine-release syndrome. Consider the following premedication strategy, adapting doses as appropriate for the specific animal model:
-
H1 Receptor Antagonist: e.g., Diphenhydramine
-
H2 Receptor Antagonist: e.g., Ranitidine or Famotidine
-
Corticosteroid: e.g., Dexamethasone
-
Mast Cell Stabilizer: e.g., Cromolyn sodium (while not explicitly mentioned in the this compound clinical trial, it is a standard agent for preventing mast cell degranulation).
Administer these agents at a suitable time point before this compound administration, allowing them to reach therapeutic levels.
Table 1: Prophylactic Agents for Managing this compound-Induced Histamine Release
| Agent Class | Example | Rationale |
| H1 Receptor Antagonist | Diphenhydramine | Blocks the action of histamine on H1 receptors, reducing vasodilation and bronchoconstriction. |
| H2 Receptor Antagonist | Ranitidine, Famotidine | Blocks histamine's effects on H2 receptors, which can contribute to cardiovascular and gastric symptoms. |
| Corticosteroid | Dexamethasone | Suppresses the inflammatory cascade and can prevent delayed reactions. |
| Mast Cell Stabilizer | Cromolyn Sodium | Prevents the degranulation of mast cells, thereby inhibiting the release of histamine and other mediators. |
Experimental Protocols
Protocol 1: In Vivo Measurement of Plasma Histamine Levels in a Mouse Model
This protocol is adapted from established methods for measuring histamine release in vivo.
Materials:
-
This compound solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated microtubes)
-
Centrifuge
-
ELISA kit for histamine or HPLC-MS/MS equipment
-
Prophylactic agents (optional, for testing mitigation strategies)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) into an EDTA-coated tube.
-
Drug Administration: Administer this compound intravenously.
-
Post-Administration Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, and 60 minutes).
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Histamine Measurement: Measure the histamine concentration in the plasma samples using a validated ELISA kit or by HPLC-MS/MS.
-
Data Analysis: Compare the histamine levels at different time points to the baseline level.
Protocol 2: In Vitro Mast Cell Degranulation Assay
This assay can be used to assess the direct effect of this compound on mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or bone marrow-derived mast cells (BMMCs)
-
This compound solution at various concentrations
-
Positive control (e.g., ionomycin, compound 48/80)
-
Negative control (buffer)
-
Tyrode's buffer or similar
-
Beta-hexosaminidase assay kit or histamine ELISA kit
Procedure:
-
Cell Culture: Culture mast cells to an appropriate density.
-
Cell Plating: Plate the cells in a 96-well plate.
-
Treatment: Add different concentrations of this compound, positive control, and negative control to the wells.
-
Incubation: Incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatants.
-
Mediator Release Measurement:
-
Beta-hexosaminidase: Measure the activity of beta-hexosaminidase in the supernatant as an indicator of degranulation.
-
Histamine: Measure the histamine concentration in the supernatant using an ELISA kit.
-
-
Data Analysis: Calculate the percentage of mediator release relative to the total cellular content (determined by lysing a set of control cells).
Visualizations
Signaling Pathway: Potential Mast Cell Activation by this compound
Caption: Hypothesized signaling pathway for this compound-induced mast cell activation.
Experimental Workflow: Managing this compound-Induced Anaphylactoid Reactions
Caption: Workflow for the prevention and management of this compound-induced HRS.
References
- 1. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 5. researchgate.net [researchgate.net]
Cbp-501 stability and solubility for laboratory use
This technical support center provides guidance on the stability and solubility of Cbp-501 for laboratory use, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo or clinical applications, it has been formulated as a sterile lyophilized powder (acetate salt) and reconstituted in 5% Dextrose Injection, USP.[1]
2. Is this compound soluble in water?
No, this compound is reported to be insoluble in water.[2] To prepare aqueous solutions for cell culture or other experiments, it is recommended to first dissolve the peptide in a small amount of DMSO to create a concentrated stock solution, and then dilute this stock solution into the aqueous buffer or media. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cell viability.
3. How should I store the lyophilized powder of this compound?
The lyophilized powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C or -80°C is preferable.[2][3] One supplier suggests a shelf life of over 5 years if stored properly.[2]
4. How should I store this compound stock solutions?
Stock solutions of this compound in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for longer-term storage (months).[2] For extended long-term storage of solutions, -80°C is recommended to minimize degradation.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
5. I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final aqueous solution may be above its solubility limit. Try diluting to a lower final concentration.
-
Increase the DMSO concentration: A slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) in your aqueous solution might help to keep the compound dissolved. However, always check the tolerance of your experimental system (e.g., cell line) to DMSO.
-
Use a surfactant or co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent can help to improve solubility. This should be tested carefully to ensure it does not interfere with your experiment.
-
Sonication: Briefly sonicating the solution after dilution may help to dissolve any initial precipitate.
Data Summary
Table 1: this compound Solubility Profile
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for preparing stock solutions.[2] |
| Water | Insoluble | Direct dissolution in water is not recommended.[2] |
| 5% Dextrose Injection, USP | Soluble (as acetate salt) | Used for clinical formulations after reconstitution of lyophilized powder.[1] |
Table 2: this compound Stability and Storage Recommendations
| Formulation | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[2] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[2] | |
| -80°C | Extended long-term (up to 2 years) | As recommended by some suppliers.[3] | |
| Stock Solution in DMSO | 0 - 4°C | Short-term (days to weeks) | [2] |
| -20°C | Long-term (up to 1 month) | Avoid repeated freeze-thaw cycles.[2][3] | |
| -80°C | Extended long-term (up to 6 months) | Recommended for prolonged storage.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general procedure for preparing a this compound stock solution for in vitro laboratory use.
-
Warm the this compound vial: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add DMSO: Using a sterile syringe, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the powder: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: General Workflow for Stability Assessment of this compound in Solution
This protocol outlines a general approach to assess the stability of this compound in a specific buffer or medium.
-
Prepare the this compound solution: Prepare a solution of this compound in the desired buffer or medium at a relevant concentration.
-
Initial analysis (Time 0): Immediately after preparation, analyze an aliquot of the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the initial concentration and purity of this compound.
-
Incubate under desired conditions: Store the remaining solution under the conditions to be tested (e.g., different temperatures, pH values, or exposure to light).
-
Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw aliquots of the solution and analyze them using the same analytical method as in step 2.
-
Data analysis: Compare the concentration and purity of this compound at each time point to the initial values. A decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram may indicate degradation.
Visualizations
Caption: this compound inhibits several kinases and calmodulin, leading to G2 checkpoint abrogation.
Caption: A general workflow for preparing and using this compound in a laboratory setting.
References
Potential off-target effects of Cbp-501 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Cbp-501 in research models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a novel calmodulin-modulating peptide with a multi-modal mechanism of action.[1] Its primary binding partner is Calmodulin (CaM), to which it binds with high affinity.[2] It also binds to 14-3-3 proteins, though with approximately 10-fold weaker affinity than to CaM.[2] Additionally, this compound is described as a G2 checkpoint inhibitor that targets multiple serine/threonine kinases, including MAPKAP-K2, C-Tak1, and CHK1.[3][4][5]
Q2: What are the known on-target effects of this compound in cancer models?
This compound enhances the efficacy of platinum-based chemotherapy and immune checkpoint inhibitors.[1] Its on-target anti-tumor effects include:
-
Increased influx of platinum into tumor cells.
-
Induction of immunogenic cell death.
-
Suppression of M2 macrophage activity.
-
Reduction of cancer stem cell populations.
-
Inhibition of tumor cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1]
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Effects in In Vivo Models
Potential Problem: Researchers may observe unexpected cardiovascular effects, such as changes in heart rate or cardiac function, in animal models treated with this compound. A transient increase in troponin levels was observed in a Phase 1 clinical trial, suggesting a potential for cardiotoxicity.[6][7]
Troubleshooting Steps:
-
Baseline Cardiovascular Monitoring: Establish a robust baseline of cardiovascular parameters in your animal model before this compound administration. This includes heart rate, blood pressure, and electrocardiogram (ECG) readings.
-
Dose-Response Study: Conduct a dose-escalation study to determine if the observed cardiovascular effects are dose-dependent.
-
Cardiac Biomarker Analysis: Monitor cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT) in plasma or serum samples at various time points post-treatment.
-
Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of heart tissue to look for any signs of cardiac muscle damage.
Experimental Protocol: Monitoring Cardiovascular Function in Rodent Models
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Group Allocation:
-
Vehicle Control (e.g., saline)
-
This compound (low dose)
-
This compound (mid dose)
-
This compound (high dose)
-
-
Administration: Administer this compound or vehicle via intravenous (IV) infusion.
-
Monitoring:
-
Telemetry: For continuous monitoring of ECG, heart rate, and blood pressure, surgically implant telemetry devices at least one week before the first dosing.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline, and at 2, 6, 24, and 48 hours post-dose for biomarker analysis.
-
-
Endpoint Analysis:
-
ECG Analysis: Analyze ECG recordings for changes in QT interval, heart rate, and arrhythmias.
-
Biomarker Measurement: Use commercially available ELISA kits to measure plasma concentrations of cTnI and cTnT.
-
Histopathology: Euthanize animals at the end of the study, perfuse-fix the hearts with 10% neutral buffered formalin, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Issue 2: Signs of Allergic-Type Reactions or Anaphylaxis in Animal Models
Potential Problem: In clinical trials, a common adverse event associated with this compound is a histamine-release syndrome (HRS), which can manifest as infusion-related reactions.[6][7] Researchers using animal models, particularly rodents, may observe signs consistent with mast cell degranulation and histamine release, such as piloerection, scratching, and changes in breathing.
Troubleshooting Steps:
-
Prophylactic Antihistamines: As is done in the clinical setting, consider pre-treating animals with antihistamines (e.g., diphenhydramine) to mitigate the effects of histamine release.
-
Mast Cell Degranulation Assay: To confirm if this compound directly induces mast cell degranulation, perform an in vitro assay using primary mast cells or a mast cell line.
-
Plasma Histamine Measurement: Measure plasma histamine levels in treated animals at early time points (e.g., 5, 15, and 30 minutes) after this compound administration.
Experimental Protocol: In Vitro Mast Cell Activation Assay
-
Cell Line: RBL-2H3 (rat basophilic leukemia) cell line is a common model for mast cell degranulation.
-
Cell Culture: Culture RBL-2H3 cells in appropriate media until they reach 80-90% confluency.
-
Sensitization (Optional): For IgE-mediated degranulation, sensitize cells with anti-DNP IgE overnight.
-
Treatment:
-
Wash cells with a buffered salt solution (e.g., Tyrode's buffer).
-
Incubate cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Include a positive control (e.g., ionomycin or compound 48/80) and a negative control (buffer only).
-
-
Measurement of Degranulation:
-
β-Hexosaminidase Release Assay: Collect the supernatant and cell lysate. Measure the activity of β-hexosaminidase, a granular enzyme released upon degranulation, using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of degranulation is calculated as the amount of enzyme in the supernatant divided by the total amount of enzyme (supernatant + lysate).
-
Histamine Release Assay: Use a commercially available ELISA kit to measure the concentration of histamine in the supernatant.
-
Issue 3: Potential for Off-Target Kinase Inhibition
Potential Problem: While this compound is known to inhibit a specific set of kinases involved in G2 checkpoint control, its broader kinase selectivity profile is not well-documented in publicly available literature. Researchers investigating signaling pathways may need to consider potential off-target kinase inhibition.
Troubleshooting Steps:
-
Kinase Profiling: If unexpected signaling pathway alterations are observed, consider performing a broad in vitro kinase screening panel to identify potential off-target kinases inhibited by this compound.
-
Pathway Analysis: Use pathway analysis software to identify pathways that may be affected by the inhibition of any identified off-target kinases.
-
Validation Experiments: Confirm the off-target kinase inhibition in your cellular model using techniques such as Western blotting to assess the phosphorylation status of downstream substrates.
Quantitative Data Summary
Table 1: Binding Affinities of this compound
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| Calmodulin (CaM) | 4.62 x 10-8 mol/L | Surface Plasmon Resonance | [2] |
| 14-3-3 | ~10-fold weaker than CaM | Surface Plasmon Resonance | [2] |
Visualizations
Caption: On-target kinase inhibition by this compound leading to G2/M checkpoint abrogation.
Caption: Experimental workflow for assessing potential cardiotoxicity of this compound in vivo.
Caption: Troubleshooting logic for investigating histamine-release syndrome in research models.
References
- 1. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting inconsistent results in Cbp-501 experiments
Technical Support Center: Cbp-501 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel peptide drug candidate with a multi-modal mechanism of action. Primarily, it functions as a G2 checkpoint abrogator by inhibiting multiple serine/threonine kinases, including CHK1, CHK2, C-Tak1, and MAPKAP-K2, which are responsible for phosphorylating CDC25C and preventing mitotic entry.[1][2][3][4] Additionally, this compound binds directly to calmodulin (CaM) with high affinity, a process which contributes to its ability to sensitize cancer cells to platinum-based drugs like cisplatin by increasing intracellular platinum accumulation.[1][5][6] This dual action enhances the cytotoxicity of DNA-damaging agents specifically in cancer cells.
Q2: How should this compound be stored and handled?
This compound is a peptide and should be handled with care to avoid degradation. Based on supplier recommendations for similar peptide agents, it is best to store the lyophilized powder at -20°C or -80°C.[7] For creating stock solutions, use a recommended solvent (e.g., sterile water or appropriate buffer) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store stock solutions at -80°C. When preparing for an experiment, thaw the aliquot on ice.
Q3: We are observing significant variability in this compound's IC50 values between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[8] Consider the following:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and have a consistent, low passage number. Senescent or overly confluent cells can exhibit altered drug sensitivity.[9]
-
Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-seeding can dramatically alter the effective drug concentration per cell and impact results.
-
Reagent Stability: As a peptide, this compound can degrade. Ensure it is stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stable stock solution for each experiment.
-
Assay Protocol Consistency: Minor variations in incubation times, reagent concentrations, or wash steps can lead to variability.[10] Standardize all steps of the protocol.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the drug and affect cell viability. Avoid using the outermost wells for experimental data or fill them with sterile PBS or media to minimize this effect.[8]
Q4: this compound is often used with cisplatin. What is the rationale, and how does this impact experimental design?
The combination is rational because this compound enhances the efficacy of platinum agents.[5][11] It does this by modulating calmodulin, which leads to increased platinum influx into tumor cells, and by abrogating the G2 DNA damage checkpoint, which prevents cancer cells from repairing cisplatin-induced DNA damage before entering mitosis.[1][6]
When designing experiments:
-
Dosing Schedule: The timing of drug addition is critical. Consider whether the drugs should be added simultaneously or sequentially. Clinical trial protocols often administer this compound and cisplatin simultaneously.[12][13][14]
-
Concentration Matrix: To assess for synergy, antagonism, or additive effects, a matrix of concentrations (multiple doses of this compound combined with multiple doses of cisplatin) should be tested.
-
Control Groups: Include controls for each drug alone at all tested concentrations in addition to the untreated control.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results for Pathway Proteins
Problem: You are not seeing consistent changes in the phosphorylation of this compound target proteins (e.g., Chk1, Cdc25C) or downstream markers after treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Treatment Time/Dose | Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response experiment to identify the optimal conditions for observing pathway modulation in your specific cell line. |
| Poor Antibody Quality | Validate your primary antibodies using positive and negative controls (e.g., cells treated with a known activator/inhibitor of the pathway). Ensure the antibody is specific to the phosphorylated or total protein of interest. |
| Sample Degradation | Harvest cell lysates quickly on ice using lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Low Target Protein Expression | Ensure your chosen cell line expresses the target protein at a detectable level. You may need to screen different cell lines. |
Guide 2: High Background or Off-Target Cytotoxicity
Problem: You observe significant cytotoxicity at very low this compound concentrations, or the untreated control cells show poor viability.
| Potential Cause | Recommended Solution |
| Cell Culture Contamination | Regularly test your cell cultures for mycoplasma or other microbial contamination, which can stress cells and alter their response to treatment.[9] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Poor Cell Health | Do not use cells that are overly confluent, have a high passage number, or show signs of stress (e.g., altered morphology). Always start experiments with healthy, actively dividing cells.[15] |
| Incorrect Drug Concentration | Double-check all calculations for stock solution and final dilution preparations. Serial dilution errors are a common source of incorrect dosing. |
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound's interactions and inhibitory activities.
| Target/Interaction | Reported Value | Context | Reference |
| Calmodulin (CaM) Binding | Kd = 4.62 x 10-8 mol/L | Surface Plasmon Resonance | [1] |
| 14-3-3 Binding | ~10-fold weaker than CaM | Surface Plasmon Resonance | [1] |
| MAPKAP-K2 Inhibition | IC50 = 0.9 µM | Kinase Activity Assay | [7] |
| C-Tak1 Inhibition | IC50 = 1.4 µM | Kinase Activity Assay | [7] |
| Chk1 Inhibition | IC50 = 3.4 µM | Kinase Activity Assay | [7] |
| Chk2 Inhibition | IC50 = 6.5 µM | Kinase Activity Assay | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for this compound Dose-Response
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also prepare a vehicle control (medium with solvent, if applicable).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium. Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well. Shake the plate gently for 10-15 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot for Chk1 Phosphorylation
This protocol is for detecting changes in the phosphorylation of Chk1, a key target in the G2 checkpoint pathway affected by this compound.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound and/or a DNA damaging agent (like cisplatin) for the desired time. Include an untreated control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Chk1 (e.g., p-Chk1 Ser345) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize, the membrane can be stripped and reprobed for total Chk1 and a loading control like GAPDH or β-actin.
Visualizations
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Canbas Co., Ltd.: CBP501 Met Primary Endpoint of Phase II Study in Malignant Pleural Mesothelioma - BioSpace [biospace.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. platypustech.com [platypustech.com]
- 11. CBP501 induces immunogenic tumor cell death and CD8 T cell infiltration into tumors in combination with platinum, and increases the efficacy of immune checkpoint inhibitors against tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. azurebiosystems.com [azurebiosystems.com]
Welcome to the technical support center for Cbp-501. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential this compound-related cytotoxicity in normal cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel calmodulin-modulating peptide with a multi-modal anti-tumor mechanism of action.[1] It functions as a G2 checkpoint abrogator, inhibiting kinases such as CHK1, CHK2, and MAPKAP-K2 that are involved in cell cycle arrest in response to DNA damage.[2][3] This action prevents cancer cells from repairing DNA damage induced by chemotherapeutic agents like cisplatin, leading to mitotic catastrophe and cell death. Additionally, this compound binds to calmodulin, which increases the intracellular concentration of platinum-based drugs in tumor cells, further enhancing their cytotoxic effects.[4]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: this compound is designed to selectively sensitize cancer cells to DNA-damaging agents without significantly increasing adverse effects on normal cells.[5] This selectivity is a key strategic advantage in its therapeutic design. However, as with any potent biological agent, off-target effects can occur, and it is crucial to empirically determine the cytotoxic profile in your specific experimental system.
Q3: What is the most common this compound-related adverse effect observed in clinical trials?
A3: The most significant dose-limiting toxicity (DLT) observed in clinical studies with this compound is a manageable, infusion-related histamine-release syndrome (HRS).[6] This is characterized by symptoms such as rash, itching, and hives. This is not a direct cytotoxic effect on normal tissues but rather an immune-related response.
Q4: How can the histamine-release syndrome (HRS) be mitigated?
A4: In clinical settings, HRS has been effectively managed with prophylaxis that includes a combination of dexamethasone, diphenhydramine, and ranitidine.[6] For in vitro or animal studies where mast cell degranulation is a concern, minimizing exposure to other potential mast cell activators and considering the use of mast cell stabilizers or antihistamines in the experimental design may be beneficial, depending on the research question.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Normal Cell Lines
Symptoms:
-
Reduced cell viability in normal cell lines at this compound concentrations that are effective in cancer cell lines.
-
Increased apoptosis or necrosis in normal cells, as measured by assays such as Annexin V/PI staining.
Possible Causes:
-
High this compound Concentration: The concentration of this compound may be too high for the specific normal cell line being used.
-
Synergistic Toxicity: If co-administered with another compound, the combination may have unexpected synergistic toxicity in normal cells.
-
Cell Line Sensitivity: The particular normal cell line may have an unusual sensitivity to this compound's mechanism of action.
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response curve with this compound on your normal cell line to determine its specific IC50 value.
-
Evaluate Selectivity Index: Compare the IC50 value in your cancer cell line to the IC50 in your normal cell line. A higher selectivity index indicates a greater therapeutic window.
-
Control for Co-administered Agents: If using this compound in combination, ensure you have proper controls for each agent individually and in combination to assess synergistic effects.
-
Use a Panel of Normal Cells: Test this compound on a variety of normal cell lines, preferably from different tissues, to get a broader understanding of its off-target effects.
Issue 2: In Vitro Evidence of Mast Cell Activation or Histamine Release
Symptoms:
-
In co-culture experiments involving mast cells, an increase in degranulation markers.
-
Elevated levels of histamine in the culture supernatant.
Possible Causes:
-
This compound's interaction with calmodulin may be influencing calcium signaling in mast cells, a key trigger for degranulation.
Troubleshooting Steps:
-
Dose-Response: Determine if the mast cell activation is dependent on the this compound concentration.
-
Inhibitor Studies: Use inhibitors of key signaling molecules in the mast cell degranulation pathway (e.g., calcium chelators) to investigate the mechanism.
-
Antihistamine Controls: Include antihistamines in your experimental setup to see if they can block the downstream effects of the observed histamine release.
Data Presentation
Table 1: Illustrative Example of this compound Cytotoxicity and Selectivity Index
Disclaimer: The following data is a hypothetical example for educational purposes to illustrate the concept of a selectivity index. Actual values must be determined experimentally.
| Cell Line | Cell Type | This compound IC50 (µM) (Hypothetical) | Selectivity Index (SI) (Hypothetical) |
| A549 | Lung Carcinoma | 15 | - |
| HCT116 | Colon Carcinoma | 20 | - |
| Normal Human Bronchial Epithelial (NHBE) | Normal Lung | > 100 | > 6.7 |
| Normal Human Colon Epithelial (NHCE) | Normal Colon | > 150 | > 7.5 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value is desirable as it indicates a compound is more toxic to cancer cells than to normal cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin in PBS.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's role in G2 checkpoint abrogation.
Caption: this compound enhances cisplatin uptake via calmodulin inhibition.
Caption: Postulated pathway for this compound-induced histamine release.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of calmodulin on histamine release in the rat peritoneal mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Calmodulin in mast cells and its role in histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CBP-501 and Cisplatin Combination in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the combination of CBP-501 and cisplatin in preclinical models. The information is intended for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the synergistic effect of this compound and cisplatin?
A1: this compound is a peptide that enhances the anti-tumor activity of cisplatin through multiple mechanisms. Primarily, it binds to calmodulin (CaM), which leads to an increase in the intracellular concentration of platinum from cisplatin within cancer cells.[1][2] This enhanced accumulation results in greater DNA damage and subsequent cell death.[1][2] Additionally, this compound is believed to promote the immunogenic cell death of tumor cells, further contributing to the anti-cancer effect.[3]
Q2: What is the rationale for combining this compound with cisplatin?
A2: The combination aims to increase the therapeutic efficacy of cisplatin, a widely used chemotherapeutic agent, potentially overcoming resistance and improving outcomes. By increasing the concentration of cisplatin within tumor cells, this compound can enhance its cytotoxic effects without a proportional increase in systemic toxicity.[4]
Q3: Has the maximum tolerated dose (MTD) for this combination been established in preclinical models?
A3: While clinical trials have established the MTD in humans[5][6][7], specific quantitative MTD studies in preclinical animal models are not extensively detailed in the currently available literature. One study in BALB/c mice with CT26WT colon carcinoma cells used doses of 7.5 mg/kg for this compound and 5 mg/kg for cisplatin, which were effective in reducing tumor growth, suggesting this dose level is tolerated in that specific model. However, researchers should determine the MTD for their specific animal model and experimental conditions.
Q4: What are the expected toxicities with this combination in animal models?
A4: While specific preclinical toxicity data for the combination is limited, researchers should anticipate potential toxicities associated with cisplatin, which may or may not be exacerbated by this compound. These include:
-
Nephrotoxicity: Cisplatin is known to cause kidney damage.[8][9]
-
Myelosuppression: Suppression of bone marrow leading to neutropenia and thrombocytopenia is a common side effect.
-
Gastrointestinal toxicity: Nausea, vomiting, and diarrhea can occur.
-
Ototoxicity: Cisplatin can cause hearing loss.[8]
-
Weight loss: A general indicator of systemic toxicity.
In clinical trials, a dose-limiting toxicity of the combination was a manageable histamine-release syndrome.[5][6][7] While not directly reported in preclinical models, researchers should be observant for any signs of allergic-type reactions.
Troubleshooting Guides
Issue 1: Excessive Body Weight Loss in Study Animals
-
Problem: Animals treated with the this compound and cisplatin combination are showing a rapid and significant decrease in body weight (>15-20%).
-
Potential Causes:
-
Cisplatin-induced toxicity: Cisplatin is known to cause significant weight loss due to gastrointestinal toxicity and nephrotoxicity.
-
Dosage: The dose of cisplatin, this compound, or both may be too high for the specific animal strain or model.
-
Dehydration and malnutrition: Reduced food and water intake due to nausea and malaise.
-
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of cisplatin in a stepwise manner. If weight loss persists, consider a dose reduction of this compound as well.
-
Supportive Care: Provide supportive care such as subcutaneous fluid administration (e.g., saline) to prevent dehydration and supplemental nutrition with highly palatable, high-calorie food.
-
Monitor Kidney Function: Assess blood urea nitrogen (BUN) and creatinine levels to monitor for nephrotoxicity.
-
Staggered Dosing: If administering both drugs on the same day, consider separating the administrations by a few hours.
-
Issue 2: Signs of Severe Nephrotoxicity
-
Problem: Elevated BUN and creatinine levels, or histological evidence of kidney damage.
-
Potential Causes:
-
Cisplatin-induced renal damage: Cisplatin accumulates in the kidneys, leading to tubular damage.
-
Hydration status: Inadequate hydration can exacerbate cisplatin-induced nephrotoxicity.
-
-
Troubleshooting Steps:
-
Hydration: Ensure adequate hydration of the animals before, during, and after cisplatin administration. Intraperitoneal or subcutaneous administration of saline can be beneficial.
-
Dose Adjustment: Lower the dose of cisplatin.
-
Alternative Platinum Agent: In some cases, carboplatin may be considered as a less nephrotoxic alternative, although its interaction with this compound would need to be characterized.
-
Monitor Urine Output: If possible, monitor urine output as a measure of kidney function.
-
Issue 3: Hematological Abnormalities
-
Problem: Significant decreases in white blood cell counts (neutropenia) or platelet counts (thrombocytopenia) in treated animals.
-
Potential Causes:
-
Cisplatin-induced myelosuppression: Cisplatin can suppress bone marrow function.
-
-
Troubleshooting Steps:
-
Blood Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to monitor the nadir and recovery of blood cell counts.
-
Dosing Schedule Modification: Increase the interval between treatment cycles to allow for bone marrow recovery.
-
Dose Reduction: Lower the dose of cisplatin.
-
Supportive Care: In cases of severe neutropenia, consider prophylactic antibiotics to prevent infections.
-
Data Presentation
Table 1: Example of Preclinical Toxicity Data Summary for this compound and Cisplatin Combination
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Nadir Neutrophil Count (x10³/µL) | Nadir Platelet Count (x10³/µL) | Serum Creatinine (mg/dL) |
| Vehicle Control | - | +5.2 | 8.1 | 950 | 0.4 |
| This compound | 7.5 | +3.1 | 7.8 | 920 | 0.5 |
| Cisplatin | 5 | -10.5 | 3.2 | 450 | 1.2 |
| This compound + Cisplatin | 7.5 + 5 | -12.1 | 2.9 | 410 | 1.4 |
Note: The data presented in this table is illustrative and intended as a template for organizing experimental results. Actual values will vary depending on the animal model, strain, and specific experimental conditions.
Experimental Protocols
General Protocol for a Preclinical Efficacy and Toxicity Study
-
Animal Model: Select a relevant tumor model (e.g., syngeneic or xenograft) in an appropriate mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains for xenografts).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups.
-
Dosing:
-
This compound: Typically administered intravenously (IV). A dose of 7.5 mg/kg has been used in mice.
-
Cisplatin: Typically administered intraperitoneally (IP) or IV. A dose of 5 mg/kg has been used in combination studies in mice.
-
Administration Schedule: Can be administered on the same day or staggered. A common schedule is once a week or once every three weeks.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight at the same frequency as tumor measurements.
-
Clinical Observations: Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points post-treatment for CBC and serum chemistry analysis.
-
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size, at a predetermined time point, or if they meet humane endpoint criteria (e.g., >20% body weight loss, severe signs of distress).
-
Necropsy and Histopathology: Collect tumors and major organs (kidneys, liver, spleen, bone marrow) for histopathological analysis to assess for any treatment-related toxicities.
Visualizations
Signaling Pathway of this compound and Cisplatin Interaction
Caption: Mechanism of this compound enhancing cisplatin cytotoxicity.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: Workflow for in vivo efficacy and toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 4. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Local Cisplatin Delivery in Mouse Reliably Models Sensorineural Ototoxicity Without Systemic Adverse Effects [frontiersin.org]
- 9. Cisplatin microcrystals suspended in oil: pathological study of acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cbp-501 on Cell Cycle Analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting cell cycle analysis data from experiments involving Cbp-501.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of the cell cycle?
A1: this compound is a G2 checkpoint abrogator.[1][2][3][4] In the presence of DNA damage, it overrides the G2 checkpoint, compelling cells to enter mitosis instead of arresting in the G2 phase. This action is particularly relevant when this compound is used in combination with DNA-damaging chemotherapeutic agents like cisplatin.[1][5] this compound's mechanism involves binding to calmodulin (CaM) and inhibiting multiple serine/threonine kinases, including CHK1, CHK2, MAPKAP-K2, and C-Tak1, which are crucial for G2 checkpoint control.[2][6]
Q2: I've treated my cancer cells with a DNA-damaging agent and this compound. My flow cytometry data shows a decrease in the G2/M peak and a significant increase in the sub-G1 peak compared to the DNA-damaging agent alone. Is this an expected outcome?
A2: Yes, this is the anticipated and well-documented effect of this compound. The decrease in the G2/M population indicates that this compound is successfully abrogating the G2 arrest induced by the DNA-damaging agent.[1][5] The subsequent increase in the sub-G1 peak suggests that cells with substantial DNA damage are forced into mitosis, leading to mitotic catastrophe and apoptosis.
Q3: Does this compound have any effect on the cell cycle when used as a monotherapy?
A3: When used alone, this compound generally does not significantly alter the cell cycle distribution in most cancer cell lines.[5] Its primary role is to sensitize cancer cells to the effects of DNA-damaging agents.
Q4: How can I confirm that the increased sub-G1 peak observed after this compound co-treatment is indeed due to apoptosis?
A4: While a sub-G1 peak is a strong indicator of apoptosis, it is advisable to perform a confirmatory assay. The recommended method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7] This allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[7]
Q5: My cell cycle histograms have broad peaks with high coefficients of variation (CVs) after this compound treatment. What could be the cause and how can I improve the quality of my data?
A5: Broad peaks and high CVs can result from several factors. It is crucial to ensure that cells are in a single-cell suspension, as aggregates can distort the results.[8] Running samples at a low flow rate on the cytometer can also improve resolution.[9][10] Additionally, ensure optimal fixation and staining procedures, as detailed in the experimental protocols below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no G2/M arrest with DNA-damaging agent alone | Insufficient drug concentration or treatment time. Cell line may be resistant. | Perform a dose-response and time-course experiment to optimize treatment conditions. Verify the sensitivity of your cell line from literature. |
| No significant decrease in G2/M peak after this compound co-treatment | This compound may not be active. Incorrect dosage of this compound. | Verify the integrity and activity of your this compound stock. Perform a dose-response experiment for this compound. |
| High background noise or excessive debris in flow cytometry data | Suboptimal sample preparation. Cell lysis during harvesting or staining. | Handle cells gently, avoid vigorous vortexing. Use fresh buffers. Consider using a cell strainer to remove clumps before analysis.[9] |
| Difficulty distinguishing between late apoptosis and necrosis | Limitations of single-dye DNA content analysis. | Utilize Annexin V/PI co-staining to differentiate between these cell populations based on membrane integrity and phosphatidylserine exposure.[7] |
Quantitative Data Summary
The following table provides an example of expected changes in cell cycle distribution following treatment with a DNA-damaging agent (e.g., Cisplatin) and this compound.
| Treatment Group | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) |
| Untreated Control | ~2-5 | ~55-65 | ~15-25 | ~10-20 |
| DNA-damaging agent alone | ~5-10 | ~20-30 | ~10-20 | ~50-60 |
| This compound alone | ~2-5 | ~55-65 | ~15-25 | ~10-20 |
| DNA-damaging agent + this compound | >30 | ~20-30 | ~5-15 | ~15-25 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine cell cycle distribution.[11][12]
-
Cell Preparation: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound and/or a DNA-damaging agent for the desired duration.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[9][10] Gate out doublets and debris.
Protocol 2: Apoptosis Detection using Annexin V and PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][13][14]
-
Cell Preparation and Treatment: Follow step 1 from the PI staining protocol.
-
Harvesting: Collect all cells, including the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound abrogates the G2 checkpoint by inhibiting key kinases.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Logical Interpretation of Results
Caption: Logical framework for interpreting this compound cell cycle data.
References
- 1. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Phase I studies of CBP501, a G2 checkpoint abrogator, as monotherapy and in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cbp-501 Demonstrates Potent Anti-Cancer Effects Through Calmodulin Inhibition, Outperforming Other Inhibitors in Preclinical Models
Numazu, Japan - The novel peptide drug candidate, Cbp-501, has shown significant promise in oncology, primarily through its mechanism as a potent calmodulin (CaM) inhibitor. Emerging preclinical data indicates that this compound not only exhibits direct anti-cancer properties but also enhances the efficacy of conventional chemotherapies like cisplatin. Comparative analyses, although limited in direct head-to-head studies, suggest that this compound may have a superior profile in sensitizing cancer cells to treatment compared to other well-known calmodulin inhibitors such as trifluoperazine (TFP), calmidazolium (CMZ), and W-7.
This compound is a synthetic peptide that was initially identified as a G2 checkpoint abrogator. However, further research has revealed a multi-faceted mechanism of action, with its high-affinity binding to calmodulin being a key contributor to its anti-tumor effects. This interaction is crucial for its ability to increase the intracellular accumulation of platinum-based drugs in cancer cells, a primary mechanism for overcoming chemotherapy resistance.[1]
Comparative Efficacy of Calmodulin Inhibitors
While direct comparative studies with standardized methodologies are scarce, the available data provides insights into the relative potency of this compound. One study explicitly states that while other calmodulin inhibitors like calmidazolium and W-7 exhibit similar cisplatin-sensitizing effects, they are less potent than this compound.[1] The binding affinity of this compound to calmodulin, with a dissociation constant (Kd) of 4.62 x 10⁻⁸ mol/L, underscores its potent interaction with this key signaling protein.[1]
The following tables summarize the available quantitative data for this compound and other calmodulin inhibitors. It is important to note that the IC50 values for the comparator compounds are derived from various studies using different cancer cell lines and experimental conditions, which may affect direct comparability.
| Inhibitor | Binding Affinity (Kd) to Calmodulin | Reference |
| This compound | 4.62 x 10⁻⁸ mol/L | [1] |
| Inhibitor | Cancer Cell Line | IC50 Value (µM) | Reference |
| Trifluoperazine (TFP) | A549 (Lung Cancer) | Not specified, but inhibited proliferation at 5-20 µM | |
| Trifluoperazine (TFP) | HCT116 (Colorectal Cancer) | Not specified, but inhibited proliferation | |
| Trifluoperazine (TFP) | CT26 (Colorectal Cancer) | Not specified, but inhibited proliferation | |
| Trifluoperazine (TFP) | U266 (Multiple Myeloma) | 20 | [2] |
| Trifluoperazine (TFP) | RPMI 8226 (Multiple Myeloma) | 25 | [2] |
| Calmidazolium (CMZ) | F9 (Embryonal Carcinoma) | Not specified, but inhibited growth | |
| W-7 | Human Ovarian Carcinoma | Not specified, but enhanced cisplatin effect | [3] |
Mechanisms of Action and Signaling Pathways
Calmodulin is a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular processes, including cell proliferation, apoptosis, and signal transduction. In cancer, aberrant calmodulin signaling can contribute to tumor growth and metastasis. Calmodulin inhibitors exert their anti-cancer effects by interfering with these pathways.
This compound's primary anti-cancer mechanism involves the modulation of several key signaling pathways:
-
Enhanced Chemotherapy Uptake: By inhibiting calmodulin, this compound increases the intracellular concentration of platinum-based drugs like cisplatin, leading to enhanced DNA damage and apoptosis in cancer cells.[1]
-
G2 Checkpoint Abrogation: this compound was initially developed as an inhibitor of the G2 checkpoint, which is often dysregulated in cancer cells. By forcing cancer cells to enter mitosis with damaged DNA, it promotes cell death.
-
Induction of Immunogenic Cell Death: this compound, in combination with platinum agents, can induce a form of cancer cell death that stimulates an anti-tumor immune response.
-
Inhibition of Cancer Stem Cells and Metastasis: this compound has been shown to reduce the population of cancer stem cells and inhibit cancer cell migration and invasion.
The following diagrams illustrate the calmodulin signaling pathway in cancer and a proposed experimental workflow for evaluating calmodulin inhibitors.
Caption: Calmodulin signaling pathway in cancer and points of inhibition.
Caption: Experimental workflow for comparing calmodulin inhibitors.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments used to evaluate the anti-cancer effects of calmodulin inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
96-well plates
-
Complete culture medium
-
Calmodulin inhibitors (this compound, TFP, CMZ, W-7) and cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the calmodulin inhibitors, alone or in combination with cisplatin, and incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Intracellular Platinum Accumulation Assay
This method quantifies the amount of platinum that has entered the cancer cells.
Materials:
-
Treated and control cancer cells
-
Cell lysis buffer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
Procedure:
-
Treat cells with cisplatin, with or without the calmodulin inhibitors, for a specified time.
-
Harvest the cells, wash them with PBS to remove extracellular platinum, and count the cells.
-
Lyse the cells and collect the cell lysate.
-
Analyze the platinum content in the cell lysates using ICP-MS.
-
Normalize the platinum concentration to the number of cells to determine the intracellular platinum accumulation.
Future Directions
The promising preclinical data for this compound, particularly its potential to enhance the efficacy of existing chemotherapies, warrants further investigation. Direct, head-to-head comparative studies with other calmodulin inhibitors using standardized protocols and a panel of cancer cell lines are crucial to definitively establish its superior anti-cancer profile. Further clinical trials are also needed to evaluate the safety and efficacy of this compound in cancer patients. The unique multi-modal mechanism of action of this compound suggests it could be a valuable addition to the oncologist's armamentarium, particularly for treating resistant tumors.
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of antineoplastic effects of cisplatin by a calmodulin antagonist (W-7) in nude mice bearing human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target Engagement of Cbp-501 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cbp-501's performance in engaging its molecular targets within a cellular context against other known inhibitors. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
This compound is a novel peptide-based therapeutic agent with a multi-modal mechanism of action, primarily targeting Calmodulin (CaM) and inhibiting key kinases involved in the G2/M cell cycle checkpoint.[1] Validating the engagement of this compound with these targets in a cellular environment is crucial for understanding its biological activity and for the development of effective cancer therapies.
Comparative Analysis of Target Engagement
To objectively assess the target engagement of this compound, we compare its binding affinity and inhibitory concentrations with those of alternative compounds targeting Calmodulin and the G2 checkpoint kinase, CHK1.
Calmodulin (CaM) Engagement
This compound binds directly to Calmodulin with high affinity.[1] This interaction is a key component of its mechanism of action, contributing to the sensitization of cancer cells to platinum-based chemotherapy.[1] Below is a comparison of the binding affinity of this compound to Calmodulin with other known Calmodulin inhibitors.
| Compound | Target | Method | Affinity (Kd/IC50) | Reference |
| This compound | Calmodulin | Surface Plasmon Resonance (SPR) | Kd = 4.62 x 10⁻⁸ M | [1] |
| W-7 | Calmodulin-dependent Phosphodiesterase | Enzyme Inhibition Assay | IC50 = 28 µM | [2][3] |
| Trifluoperazine | Calmodulin | - | Potent Inhibitor | [4][5][6][7] |
G2 Checkpoint Kinase Inhibition
This compound also functions as a G2 checkpoint abrogator by inhibiting several serine/threonine kinases.[8] A primary target in this pathway is Checkpoint Kinase 1 (CHK1). The table below compares the inhibitory potency of this compound against CHK1 with another well-characterized G2 checkpoint inhibitor, UCN-01.
| Compound | Target | Method | IC50 | Reference |
| This compound acetate | CHK1 | Kinase Assay | 3.4 µM | [8] |
| UCN-01 | CHK1 | Kinase Assay | Potent Inhibitor | [9][10][11] |
Note: While UCN-01 is a potent and well-documented CHK1 inhibitor, a specific IC50 value under comparable assay conditions was not identified in the searches for a direct quantitative comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of these findings.
Surface Plasmon Resonance (SPR) for this compound and Calmodulin Interaction
This protocol outlines the steps to measure the binding kinetics and affinity between this compound and Calmodulin.
Objective: To determine the equilibrium dissociation constant (Kd) of the this compound/Calmodulin interaction.
Materials:
-
Biacore system (e.g., Biacore X100)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human Calmodulin
-
Synthetic this compound peptide
-
HBS-EP+ buffer (or similar) as running buffer
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject a solution of recombinant human Calmodulin (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Binding Analysis:
-
Inject a series of concentrations of this compound peptide over the Calmodulin-immobilized surface. Use a flow rate of 30 µL/min for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds.
-
A reference flow cell (without Calmodulin) should be used to subtract non-specific binding.
-
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vitro CHK1 Kinase Assay
This protocol describes a method to measure the inhibitory effect of this compound on CHK1 kinase activity.
Objective: To determine the IC50 value of this compound for CHK1 kinase.
Materials:
-
Recombinant active CHK1 enzyme
-
CHK1 substrate (e.g., a peptide derived from CDC25C)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase reaction buffer
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeled assay
Procedure (using ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the CHK1 enzyme, CHK1 substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To validate the binding of this compound to Calmodulin and/or CHK1 in intact cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against Calmodulin and CHK1
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at a desired concentration for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of Calmodulin and CHK1 by SDS-PAGE and Western blotting using specific antibodies.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in validating this compound's target engagement.
Caption: G2/M DNA Damage Checkpoint Signaling Pathway.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Logical Flow of this compound Target Validation.
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. W-7 hydrochloride | Calcium Binding Proteins | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine, a calmodulin antagonist, inhibits muscle cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [PDF] UCN-01: a potent abrogator of G2 checkpoint function in cancer cells with disrupted p53. | Semantic Scholar [semanticscholar.org]
- 10. Abrogation of Chk1-mediated S/G2 checkpoint by UCN-01 enhances ara-C-induced cytotoxicity in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for Chk1 inhibition by UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cisplatin Enhancement: Cbp-501 and Other Synergistic Agents
For Researchers, Scientists, and Drug Development Professionals
Cisplatin remains a cornerstone of chemotherapy for a multitude of cancers. However, its efficacy is often limited by both intrinsic and acquired resistance, alongside significant dose-dependent toxicities. To address these challenges, extensive research has focused on developing agents that can synergistically enhance the cytotoxic effects of cisplatin, thereby improving therapeutic outcomes. This guide provides a comparative overview of Cbp-501 and other prominent cisplatin enhancers, with a focus on their mechanisms of action, synergistic potential supported by experimental data, and the methodologies used to evaluate them.
Mechanisms of Synergistic Action: A Comparative Overview
The synergistic enhancement of cisplatin's anticancer activity is achieved through various mechanisms that primarily involve the potentiation of DNA damage, abrogation of cell cycle checkpoints, and induction of apoptosis. Here, we compare the mechanisms of this compound with three other major classes of cisplatin enhancers: PARP inhibitors, Wee1 inhibitors, and ATR inhibitors.
This compound: This novel peptide-based agent exhibits a multi-modal mechanism of action. It was initially identified as a G2 checkpoint abrogator[1]. A key synergistic mechanism involves its binding to calmodulin, which leads to an increase in intracellular platinum accumulation and, consequently, a greater number of platinum-DNA adducts[2][3]. This enhanced DNA damage pushes cancer cells towards apoptosis.
PARP Inhibitors (e.g., Olaparib): Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks. By inhibiting PARP, these drugs prevent the repair of DNA damage induced by cisplatin, leading to the accumulation of double-strand breaks during DNA replication. This overwhelming level of DNA damage triggers cell death, a concept known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair deficiencies[4][5][6].
Wee1 Inhibitors (e.g., AZD1775): The Wee1 kinase is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from entering mitosis. By inhibiting Wee1, these agents abrogate this checkpoint, forcing cancer cells with cisplatin-induced DNA damage to prematurely enter mitosis. This leads to mitotic catastrophe and subsequent apoptosis[7][8].
ATR Inhibitors (e.g., Berzosertib): Ataxia telangiectasia and Rad3-related (ATR) kinase is a primary sensor of DNA damage and replication stress, activating downstream signaling to stall the cell cycle and allow for DNA repair. ATR inhibitors block this response, preventing the repair of cisplatin-induced DNA lesions and leading to the accumulation of lethal DNA damage[9][10][11].
Quantitative Comparison of Synergistic Effects
Direct head-to-head comparative studies of this compound with other cisplatin enhancers are limited. The following table summarizes quantitative data from various preclinical studies, providing an indirect comparison of their synergistic potential with cisplatin in non-small cell lung cancer (NSCLC) cell lines. It is important to note that these data are from different studies and direct comparisons should be made with caution.
| Enhancer | Cell Line | Cisplatin IC50 (μM) (Alone) | Cisplatin IC50 (μM) (in Combination) | Fold Sensitization | Reference |
| This compound | Data not publicly available in this format. Preclinical studies document synergism.[12] | N/A | N/A | N/A | [12] |
| Olaparib | NCI-H1650 (PTEN-deficient) | ~2 | < 1 (with varying Olaparib concentrations) | >2 | [4][13] |
| AZD1775 | Data not publicly available for NSCLC in this format. Synergism demonstrated in other cancers. | N/A | N/A | N/A | |
| Berzosertib | Patient-Derived Xenografts (NSCLC) | N/A | N/A | Enhanced tumor regression | [9][10][14] |
In Vivo Xenograft Studies:
| Enhancer | Cancer Type | Animal Model | Treatment | Outcome | Reference |
| This compound | Ovarian Cancer, Mesothelioma | N/A | This compound + Cisplatin | Promising antitumor activity in platinum-resistant patients | |
| Olaparib | NSCLC (PTEN-deficient) | Xenograft | Olaparib + Cisplatin | More effective tumor growth inhibition than either agent alone | [4][13][15][16][17] |
| AZD1775 | Small Cell Lung Cancer | Xenograft | AZD1775 | Tumor growth inhibition of 42.1% - 54.6% | [18] |
| Berzosertib | NSCLC | Patient-Derived Xenograft | Berzosertib + Cisplatin | Inhibition of tumor growth in cisplatin-refractory tumors | [10][14] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: this compound's synergistic mechanism with cisplatin.
Caption: In vitro synergy determination workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of cisplatin and the enhancer, both alone and in combination.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC cells)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Cisplatin and the enhancer drug of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2][19][20]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[2][20]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for attachment.[2]
-
Drug Treatment: Prepare serial dilutions of cisplatin and the enhancer. Treat the cells with:
-
Cisplatin alone at various concentrations.
-
The enhancer alone at various concentrations.
-
A combination of cisplatin and the enhancer at fixed or variable ratios.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][20]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][20]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
In Vivo Xenograft Tumor Growth Study
This protocol is designed to evaluate the in vivo efficacy of the combination therapy in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
Cisplatin and the enhancer drug for injection
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture with Matrigel into the flank of each mouse.[21][22][23]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cisplatin alone, enhancer alone, and combination therapy).[22][23]
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Cisplatin is typically administered intraperitoneally (i.p.), while the route for the enhancer will depend on its formulation.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[23]
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth inhibition between the different groups to determine the efficacy of the combination therapy.
Conclusion
This compound represents a promising cisplatin enhancer with a unique mechanism of action centered on increasing intracellular platinum concentrations. While direct comparative data is still emerging, preclinical evidence for other enhancers such as PARP, Wee1, and ATR inhibitors also demonstrates significant synergistic potential with cisplatin through distinct but complementary mechanisms. The choice of a combination strategy will likely depend on the specific cancer type, its molecular characteristics (e.g., DNA repair deficiencies), and the therapeutic window of the combined agents. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and optimal clinical application of these synergistic combinations.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic effects of olaparib combined with ERCC1 on the sensitivity of cisplatin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors for small cell lung cancer and their potential for integration into current treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic development of AZD1775, a Wee1 kinase inhibitor, for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetics of ATR inhibitor berzosertib in phase I studies for different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synergistic Effect of Olaparib with Combination of Cisplatin on PTEN-Deficient Lung Cancer Cells | Semantic Scholar [semanticscholar.org]
- 16. Synergistic effect of olaparib with combination of cisplatin on PTEN-deficient lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 22. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to CBP-501 and Other Investigational Chk1 Inhibitors
Disclaimer: No head-to-head clinical or preclinical studies directly comparing CBP-501 with other Chk1 inhibitors were identified in the public domain. This guide provides an indirect comparison based on available data from separate studies. The experimental conditions and patient populations in these studies may vary significantly, and therefore, the data presented should be interpreted with caution.
This guide offers a comparative overview of the investigational anticancer agent this compound and other selected Chk1 inhibitors: Prexasertib (LY2606368), SRA737, and GDC-0575. It is intended for researchers, scientists, and drug development professionals to provide a summary of available preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action and Preclinical Potency
This compound exhibits a distinct mechanism of action compared to typical ATP-competitive Chk1 inhibitors. Initially identified as a G2 checkpoint-directed agent that binds to 14-3-3, thereby inhibiting kinases such as Chk1 and Chk2, further research has revealed a multimodal action.[1] A key aspect of this compound's activity is its high-affinity binding to calmodulin (CaM), which is believed to contribute to its sensitizing effect with platinum-based chemotherapy by increasing intracellular platinum concentrations.[1] In contrast, Prexasertib, SRA737, and GDC-0575 are small molecule inhibitors that directly target the ATP-binding pocket of Chk1.
Table 1: Preclinical Activity of this compound and Other Chk1 Inhibitors
| Compound | Target(s) & Mechanism | IC50 / Kd (Chk1) | Other Key Kinase IC50s / Kds | Preclinical Efficacy Highlights |
| This compound | Calmodulin-modulating peptide; binds to 14-3-3, inhibiting Chk1, Chk2, MAPKAP-K2, C-Tak1.[1] | Not available (indirect inhibitor) | Kd for Calmodulin: 4.62 x 10⁻⁸ mol/L; Kd for 14-3-3 is ~10-fold weaker.[1] | Enhances the accumulation of tumor cells at G2-M phase when combined with cisplatin or bleomycin.[1] |
| Prexasertib (LY2606368) | ATP-competitive inhibitor. | 1 nM (cell-free) | Chk2: 8 nM; RSK1: 9 nM[2] | Induces tumor regression in neuroblastoma xenograft models as a single agent.[3] |
| SRA737 | ATP-competitive inhibitor. | 1.3 nM (cell-free)[4] | >1,000-fold selectivity vs. Chk2 and CDK1.[4] | Demonstrates significant single-agent activity in a MYC-driven mouse model of B-cell lymphoma and in aggressive ovarian cancer patient-derived xenografts (PDX).[4] |
| GDC-0575 | ATP-competitive inhibitor. | Not available | Not available | Results in tumor shrinkage and growth delay in xenograft models.[5] |
Clinical Trial Data
The following tables summarize clinical data from various Phase I and II studies. It is crucial to note that these trials were conducted in different patient populations and often involved combination therapies, making direct comparisons of efficacy and safety challenging.
Table 2: Summary of Clinical Efficacy for this compound and Other Chk1 Inhibitors
| Compound | Trial Phase | Cancer Type(s) | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Phase II | Pancreatic Adenocarcinoma (≥3rd line) | This compound (25 mg/m²) + Cisplatin + Nivolumab | 22.2%[6] | 2.4 months[6] |
| This compound | Phase II | Non-Small Cell Lung Cancer (NSCLC) | This compound + Pemetrexed + Cisplatin | Did not meet primary endpoint of PFS improvement vs. control.[7] | Not reported to have met primary endpoint.[7] |
| Prexasertib (LY2606368) | Phase II | Platinum-Resistant High-Grade Serous Ovarian Cancer (BRCAwt) | Monotherapy | 33.3% (Cohort 5), 28.6% (Cohort 6)[2] | 4 months (Cohort 5), 6 months (Cohort 6)[2] |
| Prexasertib (LY2606368) | Phase Ib | Advanced Squamous Cell Carcinoma | Monotherapy | 15% (anal), 5% (head and neck), 0% (lung)[8] | 2.8 months (anal), 1.6 months (head and neck), 3.0 months (lung)[8] |
| SRA737 | Phase I/II | Advanced Solid Tumors | SRA737 + Low-Dose Gemcitabine | 10.8% (overall), 25% (anogenital cancer)[9][10] | Not reported |
| GDC-0575 | Phase I | Refractory Solid Tumors | GDC-0575 + Gemcitabine | 4 confirmed partial responses[11] | Not reported |
Table 3: Summary of Common Treatment-Related Adverse Events (Grade ≥3)
| Compound | Trial Phase | Treatment Regimen | Common Grade ≥3 Adverse Events |
| This compound | Phase I | Monotherapy | Transient rise of troponin (1 patient)[12] |
| This compound | Phase I | This compound + Cisplatin | Histamine-release syndrome[12] |
| Prexasertib (LY2606368) | Phase Ib | Monotherapy | Neutropenia (71%), febrile neutropenia (12%)[8] |
| SRA737 | Phase I/II | SRA737 + Low-Dose Gemcitabine | Neutropenia (16.7%), Anemia (11.7%), Thrombocytopenia (10%)[9] |
| GDC-0575 | Phase I | GDC-0575 + Gemcitabine | Neutropenia (68%), Anemia (48%), Thrombocytopenia (35%)[11] |
Signaling Pathways and Experimental Workflows
Chk1 Signaling Pathway
The diagram below illustrates the central role of Chk1 in the DNA damage response (DDR) pathway. Upon DNA damage, ATR kinase is activated and subsequently phosphorylates and activates Chk1.[13][14] Activated Chk1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, allowing time for DNA repair.[5][13] Inhibition of Chk1 abrogates this checkpoint, leading to mitotic catastrophe and cell death, particularly in cancer cells with a defective G1 checkpoint (e.g., p53 mutations).
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Representative Clinical Trial Workflow
The following diagram outlines a typical workflow for a Phase I/II clinical trial of a Chk1 inhibitor, based on protocols for the compounds discussed.
Caption: Generalized workflow for a Phase I/II clinical trial.
Experimental Protocols
This section provides an overview of common experimental methodologies used in the evaluation of Chk1 inhibitors, based on the reviewed literature.
Preclinical In Vitro Assays
-
Kinase Inhibition Assay:
-
Objective: To determine the potency of a compound against a specific kinase (e.g., Chk1).
-
Methodology: Recombinant human Chk1 protein is incubated with the inhibitor at various concentrations in the presence of ATP and a substrate. The kinase activity is measured by quantifying the phosphorylation of the substrate, often using methods like radiometric assays (³³P-ATP) or fluorescence-based assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
-
Cell Viability/Proliferation Assay:
-
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor for a specified period (e.g., 72-96 hours). Cell viability is then determined using various methods:
-
MTT/MTS Assay: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.[15]
-
CellTiter-Glo® Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Sulforhodamine B (SRB) Assay: Measures total protein content as an estimation of cell mass.[4] The GI50 (concentration for 50% growth inhibition) or IC50 is calculated from the dose-response curve.
-
-
Preclinical In Vivo Studies
-
Xenograft Tumor Growth Inhibition Studies:
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[10] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.[9] Tumor volume is measured regularly with calipers. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.[9]
-
Clinical Trial Protocols
-
Phase I Dose-Escalation Study:
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess the safety and pharmacokinetic profile of a new drug.
-
Methodology: Patients with advanced solid tumors are enrolled in cohorts and receive escalating doses of the investigational drug.[12] A common design is the "3+3" method, where 3 patients are treated at a dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort receives a higher dose. If a DLT occurs, the cohort is expanded to 6 patients. The MTD is typically defined as the highest dose at which less than 33% of patients experience a DLT.[12]
-
-
Phase II Efficacy Study:
-
Objective: To evaluate the preliminary antitumor activity of the drug at the RP2D in a specific cancer type.
-
Methodology: Patients with a specific cancer (and sometimes with specific biomarkers) are treated with the drug at the RP2D established in the Phase I study.[9] The primary endpoint is often the objective response rate (ORR) according to RECIST (Response Evaluation Criteria in Solid Tumors). Secondary endpoints typically include progression-free survival (PFS), overall survival (OS), and duration of response.
-
References
- 1. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. dojindo.com [dojindo.com]
- 9. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell proliferation assay [bio-protocol.org]
- 13. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Validating the Immunomodulatory Effects of Cbp-501 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo immunomodulatory effects of Cbp-501, a novel calmodulin-modulating peptide, with other established immunomodulatory agents. The data presented is based on preclinical studies, primarily in the CT-26 syngeneic mouse model of colorectal cancer, a well-established model for evaluating immuno-oncology agents.
This compound: A Multi-Modal Approach to Cancer Immunotherapy
This compound is a synthetic peptide that has demonstrated a multi-faceted mechanism of action aimed at enhancing the anti-tumor immune response.[1] Its primary immunomodulatory functions include the induction of immunogenic cell death (ICD), suppression of immunosuppressive M2 macrophages, and promotion of CD8+ T cell infiltration into the tumor microenvironment.[1] this compound has shown synergistic anti-tumor activity when combined with platinum-based chemotherapy and immune checkpoint inhibitors.[1]
Comparative In Vivo Performance: this compound vs. Alternatives
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of this compound-based combination therapies with alternative immunomodulatory strategies in the CT-26 mouse model.
Table 1: Tumor Growth Inhibition in the CT-26 Syngeneic Mouse Model
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (%) | Data Source |
| Vehicle | - | 0% | [2] |
| This compound + Cisplatin | This compound: 7.5 mg/kg, 3x/week; Cisplatin: 5 mg/kg, 1x/week | 63.1% | [2] |
| Anti-PD-1 Antibody | 200 µg, 1x/week | 25.2% | [2] |
| Anti-PD-1 + Cisplatin | Anti-PD-1: 200 µg, 1x/week; Cisplatin: 5 mg/kg, 1x/week | 69.3% | [2] |
| This compound + Cisplatin + Anti-PD-1 | This compound: 7.5 mg/kg, 3x/week; Cisplatin: 5 mg/kg, 1x/week; Anti-PD-1: 200 µg, 1x/week | 78.7% | [2] |
| Anti-CTLA-4 Antibody | Not specified in direct comparison | 74% | [3] |
Table 2: Effects on Tumor-Infiltrating Lymphocytes (TILs) in the CT-26 Model
| Treatment Group | Key Immunological Changes | Data Source |
| This compound + Platinum Agent | Increased CD8+ T cell infiltration; Decreased M2 macrophages | [1] |
| Anti-PD-1 Antibody | Increased frequency of PD-1+ CD8+ T cells | [4] |
| Anti-CTLA-4 Antibody | Increased CD8+ and NK T cell infiltration; Decreased M2 macrophages; Increased IFNγ production by CD4+, CD8+, and NK T cells | [3] |
| Cisplatin | Dose-dependent immunomodulation: low-dose can be immunostimulatory, high-dose can be immunosuppressive. Reduces myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). | [1][5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Protocol 1: In Vivo Tumor Growth Inhibition Study in CT-26 Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with cisplatin and an anti-PD-1 antibody.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c (immuno-competent)
-
Cell Line: CT-26.WT murine colon carcinoma cells
Tumor Implantation:
-
CT-26.WT cells are cultured in appropriate media.
-
Female BALB/c mice (6-8 weeks old) are subcutaneously inoculated in the flank with 2 x 10⁵ CT-26.WT cells suspended in a sterile phosphate-buffered saline (PBS) solution.[6]
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (Length x Width²)/2.[6]
Treatment Groups and Administration:
-
Vehicle Control: Administered with the vehicle used for drug formulation (e.g., PBS or saline) on the same schedule as the treatment groups.
-
This compound + Cisplatin: this compound is administered at 7.5 mg/kg three times a week. Cisplatin is administered at 5 mg/kg once a week.[2]
-
Anti-PD-1 Antibody: An anti-mouse PD-1 antibody (e.g., clone RMP1-14) is administered at 200 µg per mouse once a week.[2]
-
This compound + Cisplatin + Anti-PD-1: All three agents are administered at their respective doses and schedules as described above.[2]
-
Note: The exact route of administration (e.g., intraperitoneal, intravenous) for this compound and cisplatin in this specific study is not detailed in the available abstract and is assumed to be a standard route such as intraperitoneal injection.
Endpoint:
-
Tumor volumes are measured regularly (e.g., twice weekly).
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes by Flow Cytometry
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Sample Preparation:
-
At the end of the in vivo study, tumors are excised from euthanized mice.
-
Tumors are mechanically dissociated and enzymatically digested (e.g., using a collagenase/dispase cocktail) to obtain a single-cell suspension.[4]
-
Red blood cells are lysed using a suitable lysis buffer.
-
The cell suspension is filtered through a cell strainer to remove debris.
Flow Cytometry Staining:
-
Cells are incubated with a viability dye to exclude dead cells from the analysis.
-
Cells are then stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers. A typical panel for TIL analysis in the CT-26 model would include:
-
General Markers: CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells).
-
Myeloid Cells: CD11b, F4/80 (macrophages), CD206 (M2 macrophages).
-
Regulatory T cells: FoxP3.
-
Checkpoint Molecules: PD-1.
-
-
For intracellular markers like FoxP3, a fixation and permeabilization step is performed after surface staining.
-
Stained cells are acquired on a multi-color flow cytometer.
Data Analysis:
-
Data is analyzed using flow cytometry analysis software (e.g., FlowJo).
-
Gating strategies are employed to identify and quantify different immune cell populations as a percentage of total live cells or total CD45+ cells.[7]
Visualizing the Mechanisms and Workflows
To better understand the complex interactions and experimental processes, the following diagrams are provided.
References
- 1. Effect of cisplatin upon expression of in vivo immune tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin-Induced Antitumor Immunomodulation: A Review of Preclinical and Clinical Evidence | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Syngeneic tumor model [bio-protocol.org]
- 7. content.noblelifesci.com [content.noblelifesci.com]
Unraveling the Mechanism of Cbp-501: A Comparative Analysis of a G2 Checkpoint Modulator
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of Cbp-501, a novel anti-cancer agent. Through a detailed comparison with alternative G2/M checkpoint inhibitors and calmodulin antagonists, supported by experimental data and methodologies, this document aims to offer a clear perspective on the unique therapeutic profile of this compound.
Abstract
This compound is a synthetic peptide that has demonstrated a multi-faceted mechanism of action in pre-clinical and clinical studies. Primarily characterized as a G2 checkpoint abrogator, it enhances the efficacy of DNA-damaging chemotherapeutic agents. This guide delves into the molecular interactions of this compound, focusing on its dual role as an inhibitor of key cell cycle kinases and a modulator of calmodulin signaling. By presenting comparative data with other agents targeting similar pathways, we aim to highlight the distinct properties of this compound and provide a rationale for its continued investigation in oncology.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a unique combination of activities that disrupt the G2/M cell cycle checkpoint and modulate intracellular signaling pathways. Initially identified for its ability to abrogate the G2 checkpoint, further studies have revealed a more complex mechanism.[1]
1.1. G2/M Checkpoint Abrogation:
This compound has been shown to be a potent inhibitor of several serine/threonine kinases that are crucial for the G2/M checkpoint enforcement, including MAPKAP-K2, C-Tak1, and Checkpoint Kinase 1 (Chk1).[1] These kinases are responsible for phosphorylating and inactivating the phosphatase Cdc25C. By inhibiting these kinases, this compound prevents the inhibitory phosphorylation of Cdc25C, leading to its activation. Active Cdc25C then dephosphorylates and activates the Cyclin B/CDK1 complex, forcing the cell to bypass the G2 checkpoint and enter mitosis, even in the presence of DNA damage. This premature mitotic entry in cancer cells with damaged DNA ultimately leads to mitotic catastrophe and apoptosis.
1.2. Calmodulin Binding and Modulation:
A distinct feature of this compound is its direct, high-affinity binding to calmodulin (CaM).[2] This interaction has been shown to contribute to the sensitization of tumor cells to platinum-based chemotherapy agents like cisplatin and bleomycin.[2] The binding of this compound to calmodulin is thought to increase the intracellular concentration of platinum drugs, leading to enhanced DNA adduct formation and cytotoxicity.[2]
Below is a diagram illustrating the proposed signaling pathway of this compound's action at the G2/M checkpoint.
References
- 1. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Inhibition Specificity of Cbp-501: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibition profile of Cbp-501, a novel peptide-based therapeutic agent. This compound is currently under investigation in clinical trials for various cancers, often in combination with conventional chemotherapy.[1][2] Its mechanism of action is multifaceted, involving the inhibition of several key serine/threonine kinases and interaction with other important cellular proteins.[3][4][5] Understanding the specificity of its kinase inhibition is crucial for predicting its efficacy, potential off-target effects, and identifying new therapeutic applications.
This compound Target Profile
This compound has been identified as a G2 checkpoint abrogator that enhances the efficacy of DNA-damaging agents.[1][6] Its primary known targets include a select group of serine/threonine kinases, as well as the calcium-binding protein Calmodulin (CaM) and the scaffold proteins 14-3-3.[3][7]
Known Kinase and Protein Targets of this compound:
-
Checkpoint Kinase 1 (CHK1): A key regulator of the DNA damage response and cell cycle progression.
-
Checkpoint Kinase 2 (CHK2): Another important kinase in the DNA damage response pathway, though inhibited to a lesser extent by this compound.[8]
-
MAPK-activated protein kinase 2 (MAPKAPK2 or MK2): A downstream effector of the p38 MAPK signaling pathway, involved in inflammation and stress responses.
-
C-Tak1 (CDC25C-associated kinase 1): A kinase that phosphorylates and inhibits the CDC25C phosphatase, a key regulator of entry into mitosis.
-
Calmodulin (CaM): A ubiquitous calcium-binding protein that modulates the activity of a wide range of enzymes, including several kinases. This compound binds to CaM with high affinity.[3]
-
14-3-3 Proteins: A family of scaffold proteins that bind to phosphoserine/phosphothreonine motifs in a large number of signaling proteins, including kinases and their substrates. This compound's affinity for 14-3-3 is reported to be approximately 10-fold weaker than its affinity for CaM.[3]
Comparative Analysis of Kinase Inhibition
Due to the limited availability of comprehensive kinase panel screening data for this compound in the public domain, a direct assessment of its broad-spectrum specificity is challenging. However, by comparing its potency against its known targets with that of other established inhibitors, we can gain insights into its relative selectivity.
| Target | This compound | Comparator Compound | Comparator IC50/Ki |
| CHK1 | IC50: 3.4 µM[8] | LY2606368 | IC50: <10 nM[9][10] |
| SRA737 | IC50: low nM range[9][10] | ||
| CCT244747 | IC50: 8 nM[11] | ||
| CHK2 | IC50: 6.5 µM[8] | LY2606368 | IC50: <10 nM[9][10] |
| MAPKAPK2 (MK2) | IC50: 0.9 µM[8] | PF-3644022 | Ki: 3 nM[12] |
| MK2-IN-3 | IC50: 8.5 nM[13] | ||
| Calmodulin (CaM) | Kd: 46.2 nM[3] | W-7 | IC50: 28 µM (for CaM-dependent phosphodiesterase)[14] |
Interpretation:
The available data suggests that this compound is a micromolar inhibitor of its known kinase targets.[8] In comparison, several small molecule inhibitors of CHK1 and MAPKAPK2 exhibit significantly higher potency, with IC50 and Ki values in the low nanomolar range.[9][10][11][12][13] This indicates that while this compound does inhibit these kinases, it is less potent than highly selective, ATP-competitive small molecule inhibitors.
This compound's high affinity for Calmodulin (in the nanomolar range) is a distinguishing feature.[3] This interaction is thought to contribute to its mechanism of action by increasing intracellular platinum concentrations when used in combination with cisplatin.[3] The off-target effects of other calmodulin inhibitors are known to be broad, affecting various cellular processes.[15]
Signaling Pathway of this compound
The following diagram illustrates the known signaling pathways affected by this compound.
Caption: this compound's known interactions with key signaling pathways.
Experimental Protocols
A crucial step in assessing the specificity of a kinase inhibitor is to perform a comprehensive screening against a large panel of kinases. While a specific protocol for this compound is not publicly available, the following describes a generalized methodology for a widely used in vitro kinase inhibition assay.
LanthaScreen™ Eu Kinase Binding Assay (Generic Protocol)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., CHK1, MAPKAPK2)
-
Europium-labeled anti-tag antibody (specific to the tag on the kinase)
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Preparation: Add the diluted this compound or control (buffer with DMSO) to the wells of the 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Europium-labeled antibody in the assay buffer. Add this mixture to all wells.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add this solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by this compound will result in a decrease in the FRET signal. Determine the IC50 value by plotting the emission ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor specificity profiling.
Conclusion
This compound is a multi-modal therapeutic agent with a unique target profile that includes several serine/threonine kinases and the non-kinase proteins Calmodulin and 14-3-3. Based on the available data, its inhibition of known kinase targets is in the micromolar range, suggesting a lower potency compared to highly selective small molecule inhibitors developed for these specific kinases. Its high-affinity interaction with Calmodulin is a key feature that likely contributes significantly to its overall mechanism of action.
To fully elucidate the specificity of this compound's kinase inhibition profile, a comprehensive screening against a broad panel of kinases using standardized biochemical assays is warranted. Such data would provide a more complete picture of its on- and off-target activities, aiding in the rational design of future clinical trials and the exploration of its full therapeutic potential. Researchers in drug development should consider this multi-targeting profile when evaluating the effects of this compound and designing combination therapies.
References
- 1. This compound by CanBas for Pancreatic Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 2. CBP501 | 株式会社キャンバス [canbas.co.jp]
- 3. CBP501-calmodulin binding contributes to sensitizing tumor cells to cisplatin and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. G2 checkpoint inhibitor CBP501 - Chemwatch [chemwatch.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Brief Review of its R&D progress and the clinical outcome in 2023 ESMO [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MAPKAPK2 (MK2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Challenges and Opportunities for Therapeutic Targeting of Calmodulin Kinase II in Heart - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cbp-501
For researchers, scientists, and drug development professionals working with Cbp-501, a peptide-based G2 checkpoint abrogator, ensuring safe handling and proper disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety protocols and logistical plans based on the compound's nature as a potent pharmaceutical agent and general laboratory safety standards.
Summary of Key Information
Due to the absence of a specific SDS, quantitative safety data such as occupational exposure limits are not available. The following table summarizes the known information and highlights where data is currently unavailable.
| Category | Information | Source/Comment |
| Chemical Identity | This compound is a peptide with the amino acid sequence D-Arginine, 4-benzoyl-D-phenylalanyl-D-seryl-D-tryptophyl-D-seryl-2,3,4,5,6-pentafluoro-D-phenylalanyl-3-cyclohexyl-D-alanyl-D-arginyl-D-arginyl-D-arginyl-D-glutaminyl-D-arginyl.[1] It is often supplied as this compound acetate.[2][3] | This information is critical for identification and sourcing. |
| Primary Hazards | As a potent biological agent, this compound should be handled with care to avoid inhalation, ingestion, and direct skin or eye contact. The specific toxicology is not publicly documented. | General precaution for investigational new drugs. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is required, with enhanced measures due to the compound's potency. | See detailed operational plan below. |
| Storage Conditions | This compound acetate is typically stored as a powder. For long-term storage, -80°C is recommended for up to 2 years, and -20°C for up to 1 year. When in solvent, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month. It should be stored sealed and away from moisture.[2] | Adherence to these conditions is crucial for maintaining compound integrity. |
| Occupational Exposure Limits | Not established. | In the absence of specific limits, exposure should be minimized to the lowest possible level. |
| Disposal | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. | Do not dispose of down the drain or in regular trash. |
Operational Plan for Handling this compound
This step-by-step guidance ensures a safe operational workflow from receiving to disposal.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves, before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize exposure to any airborne powder.
-
Verify the contents against the shipping documents and check the container for any damage.
-
Log the compound into the laboratory's chemical inventory system.
2. Preparation and Use:
-
All handling of this compound powder, including weighing and reconstitution, must be conducted in a certified chemical fume hood or a similar containment device to prevent inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.
-
Body Protection: A fully buttoned lab coat. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.
-
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Spill Management:
-
In case of a small spill of the powder, carefully cover it with a damp paper towel to avoid raising dust. Gently wipe up the material and place it in a sealed container for hazardous waste disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
In case of a large spill, evacuate the area and follow the institution's emergency procedures.
4. Disposal Plan:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not mix with other waste streams unless explicitly permitted.
Experimental Workflow and Safety Precautions
The following diagram illustrates the logical workflow for handling this compound, emphasizing the integration of safety measures at each step.
This comprehensive approach to handling this compound is designed to minimize risk and ensure the safety of all laboratory personnel. Adherence to these procedures is essential for building a strong safety culture and protecting researchers from potential harm.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
